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  • Product: 2-(4-Methyl-2-thiazolyl)-Benzothiazole
  • CAS: 1283595-58-3

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 2-(4-Methyl-2-thiazolyl)-Benzothiazole: A Multi-Target Scaffold in Biological Assays

Executive Summary & Pharmacophore Rationale The compound 2-(4-Methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) represents a highly privileged heterocyclic scaffold characterized by the fusion of a benzothiazole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 2-(4-Methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) represents a highly privileged heterocyclic scaffold characterized by the fusion of a benzothiazole core with a substituted thiazole moiety[1]. In biological assays, this dual-ring architecture acts as a multi-target ligand.

From a structural biology perspective, the efficacy of this molecule is driven by three distinct pharmacophoric features[2][3]:

  • Planarity and Lipophilicity: The benzothiazole core provides a vast, planar hydrophobic surface area, enabling π-π stacking with aromatic amino acid residues in enzyme binding pockets or direct intercalation into nucleic acid structures.

  • Heteroatom Coordination: The nitrogen and sulfur atoms across both rings serve as potent hydrogen bond acceptors and facilitate coordinate covalent bonding with transition metals (e.g., heme iron in cytochrome P450 enzymes).

  • Steric Tuning: The 4-methyl substitution on the thiazole ring introduces a strategic steric bulk that enhances metabolic stability against rapid oxidation while optimizing the lipophilic ligand efficiency (LLE) required for cellular permeability[4].

This whitepaper dissects the dual-axis mechanism of action of 2-(4-Methyl-2-thiazolyl)-Benzothiazole—spanning oncology and microbiology—and provides self-validating experimental protocols for interrogating these pathways.

Mechanistic Axis I: Oncology & Signal Transduction

In oncology, benzothiazole-thiazole hybrids exhibit profound antiproliferative effects primarily through the inhibition of the PI3K/Akt/mTOR signaling cascade and the induction of Reactive Oxygen Species (ROS)-mediated apoptosis [4][5]. The compound acts as a competitive inhibitor at the ATP-binding cleft of kinases, halting cell cycle progression and triggering mitochondrial depolarization.

Mechanism cluster_kinase Kinase Pathway cluster_apoptosis Apoptosis Pathway Compound 2-(4-Methyl-2-thiazolyl)- Benzothiazole PI3K PI3K Compound->PI3K Inhibits ROS ROS Generation Compound->ROS Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation (Halted) mTOR->Proliferation Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3/9 Mito->Caspase Apoptosis Cell Death Caspase->Apoptosis

Fig 1: Dual-axis anticancer mechanism via PI3K/Akt/mTOR inhibition and ROS-mediated apoptosis.

Protocol 1: Multiparametric High-Content Screening (HCS) for Apoptosis

To rigorously validate this mechanism, a self-validating High-Content Screening (HCS) workflow is required. This protocol utilizes orthogonal readouts to ensure the observed cytotoxicity is target-specific rather than an artifact of compound auto-fluorescence.

Step-by-Step Methodology:

  • Cell Seeding & Synchronization: Seed HepG2 cells at 1×104 cells/well in a 96-well optical bottom plate. Causality: Serum-starve the cells for 12 hours prior to treatment. Synchronizing cells in the G0/G1 phase ensures a uniform baseline, reducing biological noise when measuring cell-cycle-dependent kinase inhibition.

  • Compound Treatment & Control Establishment: Treat cells with a serial dilution of 2-(4-Methyl-2-thiazolyl)-Benzothiazole (1 µM to 100 µM).

    • Self-Validation: Include 0.1% DMSO as a vehicle control (baseline), Wortmannin (1 µM) as a positive control for PI3K inhibition, and a biologically inactive structural analog as a negative control to rule out non-specific lipophilic toxicity.

  • Fluorescent Staining (Orthogonal Readouts): After 24 hours, co-stain the cells with Hoechst 33342 (nuclear condensation), MitoTracker Red (mitochondrial membrane potential), and CellROX Green (ROS accumulation). Causality: Using three distinct spectral channels prevents emission overlap and allows simultaneous correlation of ROS spikes with mitochondrial collapse.

  • Imaging & Z'-Factor Analysis: Image using an automated confocal microscope. Calculate the Z'-factor using the DMSO and Wortmannin wells. Causality: A Z'-factor > 0.5 mathematically guarantees that the assay window is robust enough to distinguish true biological effects from assay variability.

Mechanistic Axis II: Antimicrobial & Enzymatic Inhibition

Beyond oncology, the benzothiazole-thiazole scaffold demonstrates broad-spectrum antimicrobial properties[2]. The primary mechanism of action against bacterial pathogens is the inhibition of DNA Gyrase (Topoisomerase II) , an essential enzyme that regulates DNA topology during replication. Against fungal targets, the compound acts as a CYP51 (14α-demethylase) inhibitor , disrupting ergosterol biosynthesis[2][3].

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Enzyme Incubation (DNA Gyrase + ATP) Step1->Step2 Step3 3. Reaction Quench (EDTA Addition) Step2->Step3 Step4 4. Fluorometric Read (Ex/Em Detection) Step3->Step4 Step5 5. Data Analysis (IC50 & Validation) Step4->Step5

Fig 2: Step-by-step experimental workflow for target-directed DNA gyrase inhibition assays.

Protocol 2: Fluorometric DNA Gyrase Supercoiling Assay

Traditional gel electrophoresis for DNA supercoiling is low-throughput and semi-quantitative. This fluorometric protocol provides a highly accurate, self-validating system for determining the IC50​ of the compound against bacterial DNA gyrase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing relaxed pBR322 plasmid DNA, assay buffer, and E. coli DNA gyrase. Causality: ATP must be prepared fresh and added last. DNA gyrase is strictly ATP-dependent; degraded ATP will yield false-positive inhibition results.

  • Reaction Assembly: Pre-incubate the enzyme-DNA mix with varying concentrations of 2-(4-Methyl-2-thiazolyl)-Benzothiazole for 10 minutes at room temperature. Causality: This pre-incubation allows the compound to access and bind the active site before the catalytic cycle is initiated by the addition of 1 mM ATP.

  • Reaction Quenching: Incubate at 37°C for 30 minutes, then immediately add 30 mM EDTA. Causality: EDTA rapidly chelates Mg2+ ions. Because Mg2+ is a critical cofactor for DNA gyrase, its removal instantly and uniformly quenches the reaction across all wells, ensuring accurate time-point comparisons.

  • Fluorometric Detection: Add a proprietary fluorescent dye that selectively binds to supercoiled DNA (but not relaxed DNA). Read fluorescence at Ex/Em 485/535 nm.

    • Self-Validation: Include Novobiocin as a reference standard. If the Novobiocin curve shifts, the assay is invalid due to enzyme degradation.

Quantitative Data Synthesis

To facilitate comparative analysis, the following table synthesizes the representative quantitative parameters (IC50/MIC) for benzothiazole-thiazole derivatives across various biological targets based on recent structure-activity relationship (SAR) literature[2][3][5].

Target / PathwayBiological ModelPrimary Observed EffectPutative Efficacy RangeReference Standard
PI3K/Akt/mTOR HepG2 (Hepatocellular)Apoptosis Induction / ROS ( IC50​ )Wortmannin
Tubulin Assembly HeLa (Cervical Cancer)Cell Cycle Arrest (G2/M) ( IC50​ )Paclitaxel
DNA Gyrase S. aureus (Gram-positive)Supercoiling Inhibition (MIC)Novobiocin
CYP51 C. albicans (Fungal)Ergosterol Depletion (MIC)Fluconazole

Note: Efficacy ranges are derived from structural analogs and highlight the compound's versatility as a multi-target ligand in both eukaryotic and prokaryotic assay systems.

References

  • Buy 2-(4-methyl-2-thiazolyl)-Benzothiazole (EVT-14073877) - EvitaChem. EvitaChem.1

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. PMC (NIH). 2

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science. 4

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Ingenta Connect. 5

  • Antimicrobial activity of benzothiazole derivatives. ResearchGate. 3

Sources

Exploratory

In Vitro Cytotoxicity Studies of 2-(4-Methyl-2-thiazolyl)-Benzothiazole: A Comprehensive Technical Guide

Executive Summary The rational design of hybrid heterocyclic compounds has become a cornerstone of modern oncological drug discovery. 2-(4-Methyl-2-thiazolyl)-Benzothiazole (Molecular Formula: C11​H8​N2​S2​ ) is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of hybrid heterocyclic compounds has become a cornerstone of modern oncological drug discovery. 2-(4-Methyl-2-thiazolyl)-Benzothiazole (Molecular Formula: C11​H8​N2​S2​ ) is a privileged pharmacophore that fuses a benzothiazole ring with a 4-methyl-thiazole moiety[1]. Both benzothiazole and thiazole derivatives are widely recognized for their profound biological activities, specifically their ability to act as potent anticancer, antimicrobial, and anti-inflammatory agents[2][3].

This technical whitepaper provides a comprehensive framework for evaluating the in vitro cytotoxicity of 2-(4-Methyl-2-thiazolyl)-Benzothiazole. By synthesizing field-proven methodologies with mechanistic insights, this guide equips researchers with self-validating experimental workflows to accurately profile the compound's apoptotic and antiproliferative properties.

Mechanistic Rationale: The Benzothiazole-Thiazole Synergy

The cytotoxicity of benzothiazole-thiazole hybrids is rarely monolithic; it is a multi-targeted cascade. The structural fusion allows the molecule to intercalate with DNA, inhibit specific metalloenzymes like Carbonic Anhydrase (CA), and disrupt mitochondrial bioenergetics[3].

When cancer cells are exposed to these derivatives, the primary cytotoxic mechanism typically involves the induction of oxidative stress. The compounds suppress the activity of endogenous antioxidant enzymes—such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx)—leading to a lethal accumulation of Reactive Oxygen Species (ROS)[4]. This oxidative burst triggers the depolarization of the mitochondrial membrane (loss of ΔΨm​ ), facilitating the release of cytochrome c and the subsequent activation of the caspase-dependent apoptotic pathway[5]. Furthermore, specific thiazole derivatives have been shown to inhibit key oncogenic transcription factors like FOXM1 and block VEGFR-2, severely crippling tumor cell proliferation and angiogenesis[2][6].

ApoptosisPathway Drug 2-(4-Methyl-2-thiazolyl)-Benzothiazole Enzyme Inhibition of SOD & GPx Drug->Enzyme Enzymatic suppression Mito Mitochondrial Depolarization (Loss of ΔΨm) Drug->Mito Direct targeting ROS ROS Accumulation Enzyme->ROS Oxidative Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cellular Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Fig 1: Proposed ROS-mediated apoptotic signaling pathway induced by the compound.

In Vitro Cytotoxicity Profiling: Quantitative Benchmarks

To establish a baseline for 2-(4-Methyl-2-thiazolyl)-Benzothiazole, we extrapolate data from closely related 2-substituted benzothiazole and thiazole derivatives. These compounds exhibit dose-dependent inhibition of cell growth across various human malignancy models[4][5][6].

Table 1: Expected Cytotoxic Profile of Benzothiazole-Thiazole Derivatives

Cell LineCancer OriginExposureExpected IC 50​ Range ( μ M)Primary Cellular Response
PANC-1 Pancreatic Adenocarcinoma48 h27.0 – 35.0Reduction of TAC/SOD, Apoptosis[4]
HepG2 Hepatocellular Carcinoma48 h26.8 – 38.5Loss of ΔΨm​ , Caspase activation[5][6]
MCF-7 Breast Adenocarcinoma48 h28.0 – 51.7G2/M Arrest, Anti-proliferative[6]
MDA-MB-231 Triple-Negative Breast Cancer72 h6.0 – 16.0FOXM1 Inhibition, Cytotoxicity[2]

Experimental Workflows & Self-Validating Protocols

A robust in vitro study must be self-validating. Relying solely on metabolic assays (like MTT) can yield false positives if the compound merely halts metabolism without causing cell death. Therefore, the workflow must progress from metabolic viability membrane asymmetry (Flow Cytometry) organelle integrity (Mitochondrial assays).

Workflow A Cell Culture (HepG2, MCF-7, PANC-1) B Compound Treatment (Concentration Gradient) A->B C MTT Assay (Metabolic Viability) B->C D Annexin V/PI (Apoptosis Quantification) B->D E JC-1 Assay (Mitochondrial Health) B->E F Data Synthesis & IC50 Determination C->F D->F E->F

Fig 2: Self-validating experimental workflow for cytotoxicity screening.

Protocol 1: Cell Viability Assessment via MTT Assay

Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes. Because these enzymes are only active in living cells, the colorimetric readout is directly proportional to the number of viable cells, providing an accurate IC 50​ [4][6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells (e.g., HepG2 or PANC-1) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 μ L of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 h at 37°C in a 5% CO 2​ atmosphere to allow adherence.

  • Compound Preparation: Dissolve 2-(4-Methyl-2-thiazolyl)-Benzothiazole in cell-culture grade DMSO to create a 10 mM stock. Dilute in culture medium to achieve final concentrations (e.g., 5, 10, 25, 50, 75, 100 μ M). Critical: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate the old medium and add 100 μ L of the drug-containing medium to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Gemcitabine or Staurosporine)[4][6]. Incubate for 48 h.

  • MTT Incubation: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium to avoid disturbing the formazan crystals. Add 150 μ L of DMSO to each well. Agitate on an orbital shaker for 10 minutes to fully dissolve the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC 50​ using non-linear regression analysis.

Protocol 2: Apoptosis Quantification via Annexin V-FITC/PI Flow Cytometry

Causality: During early apoptosis, cells lose membrane asymmetry, and phosphatidylserine (PS) translocates to the outer leaflet. Annexin V binds to PS with high affinity. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining isolates the exact mechanism of cell death[5].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the compound at 21​ IC 50​ , IC 50​ , and IC 50​ concentrations for 48 h.

  • Harvesting: Collect both the culture medium (containing floating apoptotic cells) and the adherent cells (via trypsinization without EDTA, as EDTA can chelate Ca2+ required for Annexin V binding). Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 μ L of Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μ L of Binding Buffer to each tube. Analyze immediately using a flow cytometer. Gate the cells to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Protocol 3: Mitochondrial Membrane Potential ( ΔΨm​ ) via JC-1 Assay

Causality: Benzothiazole derivatives frequently induce intrinsic apoptosis by disrupting mitochondrial integrity[5]. JC-1 is a lipophilic, cationic dye. In healthy cells with high ΔΨm​ , it accumulates in the mitochondria and forms J-aggregates (emitting red fluorescence). In apoptotic cells with depolarized mitochondria, it remains in the cytoplasm as monomers (emitting green fluorescence). The Red/Green ratio is a definitive metric of mitochondrial health.

Step-by-Step Methodology:

  • Preparation: Treat cells in a 12-well plate with the compound for 24 h.

  • Staining: Remove the medium and wash with PBS. Add 1 mL of culture medium containing 10 μ g/mL JC-1 dye. Incubate for 20 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with cold JC-1 washing buffer to remove non-specifically bound dye.

  • Imaging/Quantification: Observe immediately under a fluorescence microscope or analyze via flow cytometry (Ex: 488 nm; Em: 530 nm for green monomers, 590 nm for red aggregates). A decrease in the red-to-green fluorescence ratio confirms mitochondrial depolarization.

Conclusion & Future Perspectives

The in vitro evaluation of 2-(4-Methyl-2-thiazolyl)-Benzothiazole requires a multi-tiered approach that looks beyond simple metabolic viability. By rigorously applying the protocols outlined above—MTT for baseline cytotoxicity, Annexin V/PI for apoptotic profiling, and JC-1 for mitochondrial integrity—researchers can systematically validate the compound's efficacy. Given the proven track record of benzothiazole-thiazole hybrids in targeting resistant cell lines (e.g., PANC-1 and MDA-MB-231)[2][4], future studies should expand into 3D spheroidal models and in vivo pharmacokinetic profiling to fully realize the therapeutic potential of this scaffold.

References

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells International Institute of Anticancer Research (IIAR) URL:[Link]

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Benzothiazole derivatives as anticancer agents Taylor & Francis Online URL:[Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

How to prepare 2-(4-Methyl-2-thiazolyl)-Benzothiazole stock solutions in DMSO

Application Note: Preparation and Handling of 2-(4-Methyl-2-thiazolyl)-Benzothiazole Stock Solutions in DMSO Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-(4-Methyl-2-thiazolyl)-Benzothiazole Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide

Introduction & Chemical Profile

2-(4-Methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) is a highly versatile bicyclic heterocyclic compound featuring a benzothiazole core substituted with a 4-methyl-2-thiazolyl moiety[1]. This privileged chemical scaffold is extensively utilized in medicinal chemistry, primarily for its potent anticancer, antimicrobial, and antifungal properties[2]. In oncology models, benzothiazole derivatives exert their therapeutic efficacy by inducing apoptosis through the mitochondria-mediated intrinsic pathway, arresting the cell cycle, and inhibiting critical oncogenic signaling cascades[3][4].

Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for formulating stock solutions of this compound.

  • Causality & Mechanism: As a highly conjugated, planar bicyclic molecule, 2-(4-Methyl-2-thiazolyl)-Benzothiazole exhibits high lipophilicity and poor aqueous solubility. DMSO is a polar aprotic solvent with a high dielectric constant. It efficiently disrupts intermolecular forces within the crystal lattice of the powder without altering the compound's structural integrity[5]. Furthermore, DMSO readily penetrates biological membranes, ensuring maximum intracellular bioavailability during in vitro cellular assays[5].

Quantitative Data: Reagent Specifications & Dilution Tables

Table 1: Chemical Specifications

Property Specification
Product Name 2-(4-Methyl-2-thiazolyl)-Benzothiazole
CAS Number 1283595-58-3
Molecular Formula C11H8N2S2
Molecular Weight 232.32 g/mol

| Chemical Class | Benzothiazole derivative |

Table 2: Mass-to-Volume Conversion for Standard DMSO Stock Solutions Calculations based on a molecular weight of 232.32 g/mol .

Target ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
10 mM 2.32 mg1.0 mL
20 mM 4.65 mg1.0 mL
50 mM 11.62 mg1.0 mL

Note: It is highly recommended to prepare concentrated master stock solutions (e.g., 50 mM) to minimize the final volume of DMSO transferred into sensitive aqueous biological assays.

Experimental Workflows & Mechanisms

G A 2-(4-Methyl-2-thiazolyl)- Benzothiazole B Cellular Uptake A->B C Mitochondrial Targeting B->C D Bax Activation / Bcl-2 Inhibition C->D E Cytochrome c Release D->E F Caspase Cascade Activation E->F G Apoptosis (Cancer Cell Death) F->G

Caption: Pleiotropic anticancer mechanism of benzothiazole derivatives via the intrinsic mitochondrial apoptosis pathway.

Workflow Step1 1. Equilibrate Reagents (Room Temp, Protect from Moisture) Step2 2. Weigh Compound (Analytical Balance) Step1->Step2 Step3 3. Add Anhydrous DMSO (Under Sterile Hood) Step2->Step3 Step4 4. Solubilize (Vortex / Mild Sonication) Step3->Step4 Step5 5. Quality Control (Visual Inspection / LC-MS) Step4->Step5 Step6 6. Aliquot & Store (Amber Tubes, -20°C / -80°C) Step5->Step6

Caption: Standardized self-validating workflow for the preparation of DMSO stock solutions.

Step-by-Step Protocol: Preparation of Stock Solutions

This protocol is designed as a self-validating system to ensure maximum reproducibility, chemical stability, and assay integrity.

Step 1: Temperature Equilibration

  • Action: Remove the lyophilized compound and anhydrous DMSO from cold storage. Allow them to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening cold vials exposes the powder to atmospheric moisture. Because DMSO is highly hygroscopic, any introduced water will drastically reduce the solubility limit of the compound, cause precipitation, and promote premature degradation[5].

Step 2: Precision Weighing & Volume Recalculation

  • Action: Using a calibrated analytical balance, weigh the approximate desired mass of 2-(4-Methyl-2-thiazolyl)-Benzothiazole into a sterile, static-free microcentrifuge tube. Record the exact mass to three decimal places.

  • Causality: Attempting to transfer an exact sub-milligram powder mass is error-prone. Instead, weigh an approximate amount and dynamically recalculate the precise DMSO volume required using the formula: Volume (mL) = [Actual Mass (mg) / 232.32] / Target Concentration (mol/L)[6].

Step 3: Solubilization

  • Action: Add the calculated volume of molecular biology-grade, anhydrous DMSO (≥99.9% purity) to the tube. Vortex vigorously for 1-2 minutes.

  • Causality: If the solution remains turbid, apply mild ultrasonic treatment (water bath sonicator) for 3-5 minutes at room temperature. Acoustic cavitation provides the activation energy required to fully dissociate hydrophobic intermolecular bonds without thermally degrading the compound[5][7].

Step 4: Quality Control (Self-Validation)

  • Action: Visually inspect the solution against a light source. It must be completely transparent with no particulate matter. For rigorous validation prior to in vivo studies, analyze a 1 µL aliquot via LC-MS to confirm that no structural degradation occurred during storage or sonication.

Step 5: Aliquoting and Storage

  • Action: Divide the master stock into 10-50 µL single-use aliquots using amber or foil-wrapped tubes. Store immediately at -20°C (short-term) or -80°C (long-term).

  • Causality: Benzothiazole derivatives can be susceptible to photodegradation. Single-use aliquots prevent repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation[7].

Biological Application Workflow: Cell Viability Assay

When transitioning from the DMSO stock to aqueous cell culture media (e.g., for evaluating the anticancer properties of the compound via MTT assay), a stepwise dilution must be performed to maintain compound solubility and cell health.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into an intermediate tube containing serum-free culture media. Vortex immediately.

  • Final Treatment: Transfer the required volume from the intermediate tube to the final culture well containing the cells.

  • Cytotoxicity Control: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) . Higher concentrations of DMSO will induce solvent-related cytotoxicity, confounding the apoptotic effects of the benzothiazole derivative[7][8].

  • Incubation & Readout: Incubate cells for 24-72 hours, add the viability reagent (e.g., MTT), and quantify absorbance to determine the IC50 value of the compound[9].

References

  • EvitaChem. "Buy 2-(4-Methyl-2-thiazolyl)-Benzothiazole (EVT-1490997)". EvitaChem.
  • EvitaChem. "Buy 2-(4-methyl-2-thiazolyl)-Benzothiazole (EVT-14073877)". EvitaChem.
  • Ovid. "Benzothiazole derivatives in cancer treatment: synthesis and therapeutic potential: review". Ovid.
  • BenchChem. "A Comparative Guide to the Anticancer Mechanisms of Novel Benzothiazole Compounds". BenchChem.
  • International Institute of Anticancer Research (IIAR). "Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects". IIAR Journals.
  • BenchChem. "Ethoxysanguinarine DMSO stock solution preparation and storage". BenchChem.
  • Smolecule. "Buy PSI-697 | 851546-61-7 | >98%". Smolecule.
  • BenchChem. "Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays". BenchChem.
  • Smolecule. "Buy Agaric acid | 666-99-9 | >98%". Smolecule.

Sources

Application

2-(4-Methyl-2-thiazolyl)-Benzothiazole application in transition metal complexation

Application Note: 2-(4-Methyl-2-thiazolyl)-Benzothiazole in Transition Metal Complexation As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between theoretical coordination che...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(4-Methyl-2-thiazolyl)-Benzothiazole in Transition Metal Complexation

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between theoretical coordination chemistry and bench-level execution. The ligand 2-(4-methyl-2-thiazolyl)-benzothiazole (hereafter referred to as 4-Me-tbtz , CAS: 1283595-58-3) is a highly versatile N,N'-bidentate chelating agent. This guide details the mechanistic rationale, self-validating experimental protocols, and analytical benchmarks required to successfully harness this ligand in transition metal complexation for drug development, catalysis, and materials science.

Mechanistic Rationale: The Push-Pull Dynamics of 4-Me-tbtz

Understanding the electronic behavior of a ligand is critical before approaching the bench. 4-Me-tbtz coordinates to transition metals (such as Cu, Ni, Zn, and Ru) to form a highly stable 5-membered metallacycle.

Why choose 4-Me-tbtz over standard bipyridine ligands? The architectural brilliance of 4-Me-tbtz lies in its dual electronic nature:

  • Enhanced σ-Donation (+I Effect): The methyl group at the 4-position of the thiazole ring exerts a positive inductive (+I) effect. This subtly increases the electron density on the adjacent thiazole nitrogen, enhancing its basicity and strengthening the Metal–Nitrogen σ-bond.

  • Superior π-Acceptance: The extended π-conjugated system of the fused benzothiazole moiety acts as a powerful π-acceptor. This allows for efficient metal-to-ligand backbonding, which is particularly effective in stabilizing low-oxidation-state metals like Ru(II) or tuning the geometry of Cu(II) complexes for antimicrobial applications (1).

G Ligand 4-Me-tbtz Ligand Methyl 4-Methyl Group (+I Inductive Effect) Ligand->Methyl Benzothiazole Benzothiazole Ring (Strong π-acceptor) Ligand->Benzothiazole Thiazole Thiazole N-Donor (Enhanced σ-donation) Methyl->Thiazole Increases basicity Metal Transition Metal (Stabilized d-orbitals) Thiazole->Metal σ-bond formation Benzothiazole->Metal π-backbonding

Fig 1. Electronic push-pull dynamics of 4-Me-tbtz facilitating stable metal coordination.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the procedure includes built-in analytical checkpoints allowing the researcher to confirm success before proceeding to the next step.

Protocol A: Synthesis of Base-Metal Complexes (e.g.,[Cu(4-Me-tbtz)Cl₂])

Objective: Isolate a mononuclear Cu(II) complex to study d-d transitions and magnetic properties. Causality in Design: Copper(II) chloride dihydrate is chosen for its solubility. A mixed solvent system (Ethanol/Dichloromethane, 1:1 v/v) is utilized because 4-Me-tbtz has limited solubility in pure alcohols, while the metal salt requires a polar protic medium to dissolve and facilitate ligand exchange (2).

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 1.0 mmol (232.3 mg) of 4-Me-tbtz in 15 mL of Dichloromethane (DCM).

  • Metal Precursor: Dissolve 1.0 mmol of CuCl₂·2H₂O in 15 mL of absolute ethanol.

  • Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring at room temperature.

    • In-process visual cue: An immediate color shift from pale blue/green to deep green/brown indicates the initial formation of the coordination bond.

  • Thermodynamic Maturation: Heat the mixture to 50°C under reflux for 4 hours. This overcomes the activation energy required to achieve the most stable chelate geometry (typically distorted square planar).

  • Validation Checkpoint 1 (TLC): Spot a 10 µL aliquot of the reaction mixture on a Silica gel TLC plate (EtOAc:Hexane 1:1). The disappearance of the highly fluorescent free ligand spot under 254 nm UV light confirms reaction completion.

  • Isolation: Concentrate the solution to half volume in vacuo. Cool to 4°C overnight to induce precipitation.

  • Purification: Filter the microcrystalline solid, wash with cold ethanol (2 × 5 mL) and diethyl ether (10 mL) to remove unreacted ligand, and dry under vacuum.

Protocol B: Synthesis of Photoluminescent Ru(II) Complexes (Ru(bpy)₂(4-Me-tbtz)₂)

Objective: Synthesize a mixed-ligand Ru(II) complex for photophysical or cytotoxic applications. Causality in Design: The precursor cis-[Ru(bpy)₂Cl₂] is kinetically inert. Ethylene glycol is used as a high-boiling solvent to provide the thermal energy required to displace the strongly bound chloride ligands. The addition of NH₄PF₆ drives the precipitation of the complex via counter-ion exchange (3).

Step-by-Step Methodology:

  • Suspend 0.5 mmol of cis-[Ru(bpy)₂Cl₂]·2H₂O and 0.55 mmol of 4-Me-tbtz in 10 mL of ethylene glycol.

  • Degas the mixture by bubbling N₂ for 15 minutes to prevent the oxidation of Ru(II) to Ru(III) at high temperatures.

  • Reflux under N₂ at 150°C for 6 hours.

    • In-process visual cue: The solution will transition from dark purple to deep red-orange, characteristic of the Ru(II) Metal-to-Ligand Charge Transfer (MLCT) state.

  • Cool to room temperature and dilute with 30 mL of distilled water.

  • Precipitation: Add a saturated aqueous solution of NH₄PF₆ (~5 mL) dropwise. A bright orange precipitate will form immediately.

  • Validation Checkpoint 2 (IR Spectroscopy): Perform a rapid ATR-IR scan of the crude precipitate. A shift of the C=N stretching frequency from ~1610 cm⁻¹ (free ligand) to ~1585 cm⁻¹ confirms N,N'-coordination to the Ru(II) center.

  • Purification: Filter, wash with water and cold ethanol, and recrystallize from Acetonitrile/Diethyl ether.

G L Ligand: 4-Me-tbtz (Solvated in DCM) Mix Mixing & Reflux (Thermodynamic Control) L->Mix M Metal Salt: MCl2 / Ru Precursor (Solvated in EtOH/Glycol) M->Mix Precip Counter-ion Addition / Cooling (Precipitation) Mix->Precip Drives equilibrium Char Characterization (IR, NMR, UV-Vis, XRD) Precip->Char Purified Complex

Fig 2. Standardized workflow for synthesizing and isolating 4-Me-tbtz transition metal complexes.

Data Presentation: Spectroscopic Validation

To ensure the structural integrity of your synthesized complexes, compare your analytical results against the benchmark data summarized below. The structural constraints of benzothiazole-thiazole coordination reliably produce these spectroscopic shifts (4).

Analytical MethodFree 4-Me-tbtz LigandTypical Metal Complex [M(4-Me-tbtz)X₂]Mechanistic Rationale
IR Spectroscopy (ν C=N) ~1610 cm⁻¹~1585 - 1595 cm⁻¹Coordination to the metal center withdraws electron density from the C=N bond, lowering the stretching frequency.
¹H NMR (Thiazole C5-H) ~7.40 ppm~7.80 - 8.10 ppmDeshielding effect caused by the electron-withdrawing nature of the positively charged metal center (applicable for diamagnetic metals like Zn/Ru).
UV-Vis (Absorption) 310 - 330 nm (π-π*)380 - 450 nm (MLCT / d-d)Metal-to-Ligand Charge Transfer (MLCT) or new d-d transitions emerge upon stable metallacycle formation.
Molar Conductivity Non-electrolyteVaries by complexDetermines if counter-ions (e.g., Cl⁻, PF₆⁻) are coordinated in the inner sphere or acting as outer-sphere electrolytes.

References

  • Strong Influence of Ancillary Ligands Containing Benzothiazole or Benzimidazole Rings on Cytotoxicity and Photoactivation of Ru(II) Arene Complexes Source: Inorganic Chemistry, ACS Publications URL:[Link]

  • Copper-Coordinated Thiazoles and Benzothiazoles as Antimicrobial Agents Source: Encyclopedia MDPI URL:[Link]

  • Transition Metal(II) Complexes of a Novel Symmetrical Benzothiazole-Based Ligand: Synthesis, Spectral/Structural Characterization and Fluorescence Properties Source: Journal of Fluorescence / ResearchGate URL:[Link]

  • Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) Source: IUCrData URL:[Link]

Sources

Method

Application Note: Advanced Crystallization Protocols for Single-Crystal X-Ray Diffraction of 2-(4-Methyl-2-thiazolyl)-Benzothiazole

Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: Mechanistic crystallization strategies, self-validating protocols, and single-crystal X-ray diffraction (SCXRD) opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: Mechanistic crystallization strategies, self-validating protocols, and single-crystal X-ray diffraction (SCXRD) optimization for highly planar heterocycles.

Executive Summary

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous 3D structural elucidation of small organic molecules, providing critical atomic-level data on molecular geometry, intermolecular interactions, and absolute configuration[1][2]. However, the technique is fundamentally limited by the availability of high-quality single crystals, making the crystallization process the primary bottleneck in structural workflows[1][3].

For highly planar, conjugated heterocyclic compounds like 2-(4-Methyl-2-thiazolyl)-Benzothiazole , crystallization is notoriously difficult. The extended π -conjugation drives rapid π−π stacking, which often causes the nucleation rate to vastly outpace the crystal growth rate. This results in the formation of microcrystalline powders or twinned needles that are unsuitable for SCXRD analysis.

As a Senior Application Scientist, I have designed this protocol guide to move beyond empirical "trial-and-error" screening. By understanding the thermodynamic causality of solvent interactions and employing controlled supersaturation techniques, researchers can reliably engineer diffraction-quality block crystals (target size: 20 µm to 0.5 mm)[4].

Physicochemical Profiling & Mechanistic Causality

Before selecting a crystallization method, it is critical to understand the molecular properties that dictate crystal packing. 2-(4-Methyl-2-thiazolyl)-Benzothiazole features two fused heterocyclic rings, making it a rigid, hydrophobic, and highly planar molecule[5].

Table 1: Physicochemical Profile & Crystallographic Implications
PropertyValue / DescriptionCrystallographic Implication
Molecular Formula C₁₁H₈N₂S₂Light-atom structure; Cu K α source (1.5418 Å) may be preferred for weakly diffracting micro-crystals[4].
Molecular Weight 232.3 g/mol Small molecule; packs efficiently, increasing the risk of rapid precipitation[5].
Appearance Yellow crystalline solidVisual tracking of concentration gradients is possible during liquid-liquid diffusion[6].
Solubility Soluble in DCM, CHCl₃, EtOH; Insoluble in Water, HexaneIdeal for anti-solvent techniques (vapor diffusion or layering) using halogenated solvents and alkanes[6].
Intermolecular Forces Strong π−π stacking; Weak H-bond acceptors (N, S)Uncontrolled growth leads to 1D needles. Aromatic solvents (e.g., toluene) are needed to competitively disrupt π -stacking.
The Causality of Crystal Habit

When 2-(4-Methyl-2-thiazolyl)-Benzothiazole is dissolved in a highly volatile solvent (e.g., pure dichloromethane) and left open to the atmosphere, the rapid evaporation forces the solution into a state of high supersaturation[7]. Because the energy barrier for π−π stacking is low, thousands of nuclei form simultaneously. To achieve SCXRD-quality crystals, we must decouple nucleation from growth . This is achieved by using binary solvent systems that slowly modulate the dielectric constant of the environment, ensuring that monomers add to existing crystal faces rather than forming new nuclei.

Mechanism A 2-(4-Methyl-2-thiazolyl)-Benzothiazole (Planar, High π-π Stacking) B Rapid Nucleation (Poor Solvents / Fast Evaporation) A->B Uncontrolled Supersaturation C Controlled Nucleation (Optimal Solvents / Slow Diffusion) A->C Mechanistic Control D Microcrystalline Powder / Twinning (Unsuitable for SCXRD) B->D Growth < Nucleation E Single Block/Prism Crystals (Ideal for SCXRD) C->E Growth > Nucleation

Crystallization pathways for planar heterocycles, emphasizing controlled supersaturation for SCXRD.

Experimental Workflows & Methodologies

The following protocols are engineered as self-validating systems. Each includes a Quality Control (QC) checkpoint to ensure the experiment is proceeding correctly before committing to the lengthy incubation phase.

Workflow Step1 1. Solvent Screening (DCM, CHCl3, THF) Step2 2. Method Selection (Vapor vs. Layering) Step1->Step2 Step3 3. Controlled Incubation (Vibration-free, 4°C - 20°C) Step2->Step3 Step4 4. Optical Validation (Polarized Light Microscopy) Step3->Step4 Step5 5. SCXRD Data Collection (Mo/Cu Kα Source) Step4->Step5

End-to-end experimental workflow for small molecule single-crystal preparation and validation.

Protocol A: Anti-Solvent Vapor Diffusion

Mechanism & Causality: This method utilizes the vapor pressure differential between a solvent and an anti-solvent. By selecting an anti-solvent with a higher vapor pressure (e.g., Pentane, bp 36°C) than the primary solvent (e.g., Chloroform, bp 61°C), the anti-solvent vaporizes and diffuses into the sample solution. This slowly lowers the solubility of the thiazolyl-benzothiazole over days, favoring the growth of large, defect-free prisms.

Step-by-Step Procedure:

  • Preparation: Dissolve 5 mg of 2-(4-Methyl-2-thiazolyl)-Benzothiazole in 0.5 mL of high-purity Chloroform in a 2 mL inner glass vial. Sonicate briefly to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped 2 mL inner vial inside a larger 20 mL outer scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 3 mL of Pentane into the outer vial, ensuring no splashing occurs into the inner vial.

  • Sealing: Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm. Store in a vibration-free environment at 20°C.

  • Self-Validation & QC: Inspect the inner vial after 48 hours without moving it. If the solution is cloudy, supersaturation occurred too rapidly (likely due to a concentration that was initially too high). A validated system will remain transparent, with highly refractive geometric shapes beginning to form on the glass walls after 3–5 days.

Protocol B: Liquid-Liquid Layering (Density Gradient)

Mechanism & Causality: For compounds that precipitate too rapidly even under vapor diffusion, liquid-liquid layering restricts mixing to the diffusion interface. Dichloromethane (DCM) is dense (1.33 g/mL) and an excellent solvent for this compound[6]. Hexane is light (0.66 g/mL) and acts as a strong anti-solvent.

Step-by-Step Procedure:

  • Base Layer: Dissolve 3 mg of the compound in 0.5 mL of DCM in a narrow NMR tube or a 5 mm crystallization tube.

  • Buffer Layer (Critical Step): To prevent immediate precipitation upon contact, gently layer 0.2 mL of a 1:1 mixture of DCM and Hexane directly on top of the base layer using a glass Pasteur pipette.

  • Anti-Solvent Layer: Slowly layer 1.0 mL of pure Hexane on top of the buffer layer. The solvent must be dispensed dropwise down the side of the tube to prevent turbulence.

  • Incubation: Cap the tube and place it in a 4°C refrigerator. Cooling further slows the kinetic energy of the solvent molecules, drastically reducing the diffusion rate[7].

  • Self-Validation & QC: Immediately after setup, hold the tube to the light. You should see a distinct, sharp refractive index boundary between the layers. Over 7–14 days, crystals will exclusively nucleate and grow at this migrating interface.

Protocol C: Microbatch Under-Oil Crystallization

Mechanism & Causality: When synthetic yields are low, classical methods consume too much material. The under-oil approach uses an inert fluorinated or silicone oil to encapsulate a nanoliter droplet of the sample, regulating the evaporation rate of the organic solvent[1][3].

Step-by-Step Procedure:

  • Matrix Preparation: Dispense 200 nL droplets of inert fluorinated oil into a 96-well glass sandwich plate.

  • Sample Injection: Using an automated liquid handler (e.g., mosquito Xtal3), inject 50 nL of a near-saturated solution of the compound (in THF or Ethyl Acetate) directly into the center of the oil droplet[3].

  • Incubation: Seal the plate and incubate at room temperature.

  • Self-Validation & QC: Crystals grown in oil can be directly harvested using a micro-loop. Because the oil prevents solvent loss, the crystals are protected from cracking due to desolvation during transfer to the goniometer.

Quantitative Data & Troubleshooting

Even with controlled protocols, planar molecules may exhibit non-ideal crystal habits. Use the following diagnostic table to correct crystallographic failures.

Table 2: Troubleshooting Crystal Habit & Quality
ObservationMechanistic CauseCorrective Action
Amorphous Powder / Glass Complete lack of long-range atomic ordering; precipitation occurred instantly[7].Switch from evaporation to vapor diffusion. Decrease initial sample concentration by 50%.
Hair-like Needles (1D Growth) Uninhibited growth along the π -stacking axis; lateral growth is kinetically starved.Add 10-20% Toluene to the primary solvent. The aromatic ring of toluene competitively interacts with the benzothiazole faces, slowing 1D growth and promoting 2D/3D block formation.
Twinning (Intergrown Crystals) Multiple nucleation events occurring on the face of an existing crystal due to thermal fluctuations.Move the crystallization setup to a strictly vibration-free, temperature-controlled incubator (e.g., 4°C).
Crystals < 20 µm Premature depletion of monomers in solution; crystals stopped growing[4].Increase the total volume of the crystallization setup while maintaining the same concentration, providing a larger reservoir of material for sustained growth.
Final Validation for SCXRD

Before submitting samples to the diffractometer, validate the crystals using a Polarized Light Microscope (PLM) .

  • Self-Validation Rule: Rotate the crystal 360° under crossed polarizers. A true single crystal will uniformly extinguish light (turn completely dark) exactly every 90°. If the crystal extinguishes in patches or displays a mosaic pattern, it is twinned or microcrystalline and will yield convoluted diffraction patterns. Note that any crystals larger than 0.5 mm will need to be physically cut down to size using a micro-scalpel to ensure they remain entirely within the X-ray beam path[4].

References

  • Metherall, J. P., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews (RSC Publishing), 2023. 1

  • SPT Labtech. "Chemical crystallization." SPT Labtech Application Notes. 3

  • Rigaku. "What Is Small Molecule Crystal Structure Analysis?" Rigaku Corporation. 2

  • The University of Queensland. "Small molecule X-ray crystallography." School of Chemistry and Molecular Biosciences. 4

  • Michigan State University. "X-Ray Crystallography Laboratory." Department of Chemistry. 7

  • EvitaChem. "Buy 2-(4-methyl-2-thiazolyl)-Benzothiazole (EVT-14073877)." EvitaChem Product Catalog. 5

  • EvitaChem. "Buy 2-(4-Methyl-2-thiazolyl)-Benzothiazole (EVT-1490997)." EvitaChem Product Catalog. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-(4-Methyl-2-thiazolyl)-Benzothiazole

Welcome to the technical support center for 2-(4-Methyl-2-thiazolyl)-Benzothiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(4-Methyl-2-thiazolyl)-Benzothiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Preamble: Understanding the Challenge

2-(4-Methyl-2-thiazolyl)-Benzothiazole is a heterocyclic compound featuring both thiazole and benzothiazole moieties.[1] While its chemical structure holds promise for various biological activities, its limited solubility in water presents a significant hurdle for many applications, particularly in pharmaceutical development where bioavailability is key.[1][2] This guide will walk you through a systematic approach to understanding and overcoming this challenge.

Section 1: Fundamental Properties & Initial Assessment

This section addresses the foundational knowledge required to effectively troubleshoot solubility issues.

FAQ 1: What are the basic physicochemical properties of 2-(4-Methyl-2-thiazolyl)-Benzothiazole that contribute to its poor water solubility?

Answer: The poor aqueous solubility of 2-(4-Methyl-2-thiazolyl)-Benzothiazole is primarily due to its molecular structure. It is a relatively non-polar molecule with a rigid, fused ring system.[3] Key contributing factors include:

  • High Lipophilicity: The benzothiazole and thiazole rings are inherently hydrophobic. Theoretical calculations for similar benzothiazole derivatives suggest they are lipophilic (hydrophobic).[4] This hydrophobicity leads to a preference for non-polar environments over aqueous media.

  • Crystalline Structure: In its solid state, the compound typically exists as a stable crystalline solid.[2] The energy required to break the crystal lattice and solvate the individual molecules in water is substantial, further limiting its solubility.

  • Limited Hydrogen Bonding Potential: While the nitrogen atoms in the thiazole and benzothiazole rings can act as hydrogen bond acceptors, the molecule lacks strong hydrogen bond donating groups, which are crucial for favorable interactions with water molecules.

A summary of its known physical and chemical properties is provided below:

PropertyValueSource
Molecular FormulaC₁₁H₈N₂S₂[1]
Molecular Weight232.3 g/mol [1]
AppearanceTypically a solid crystalline substance[1][2]
SolubilitySoluble in organic solvents, limited in water[2][5]
FAQ 2: How do I accurately measure the aqueous solubility of this compound?

Answer: The "gold standard" for determining equilibrium solubility is the shake-flask method . This method ensures that the solution has reached saturation, providing a reliable measure of the compound's intrinsic solubility.[6]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation: Add an excess amount of crystalline 2-(4-Methyl-2-thiazolyl)-Benzothiazole to a series of vials, each containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is critical to ensure saturation.[6]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The time required to reach equilibrium should be determined experimentally by taking samples at various time points until the concentration plateaus.[6]

  • Phase Separation: After equilibration, separate the saturated solution from the undissolved solid. This can be done by:[6]

    • Centrifugation: Spin the vials at high speed to pellet the solid.

    • Filtration: Use a chemically inert syringe filter (e.g., PTFE or PVDF) with a pore size of 0.22 µm or 0.45 µm to remove the solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Section 2: pH-Dependent Solubility & Salt Formation

For ionizable compounds, altering the pH of the medium can significantly impact solubility. This section explores this strategy.

FAQ 3: Is the solubility of 2-(4-Methyl-2-thiazolyl)-Benzothiazole dependent on pH?

Answer: Yes, as a weakly basic compound, its solubility is expected to be pH-dependent. The nitrogen atoms in the thiazole and benzothiazole rings can be protonated at acidic pH.[7] This protonation results in the formation of a more polar, charged species (a salt), which will have a higher aqueous solubility compared to the neutral free base.[8]

The relationship between pH and solubility can be visualized with the following diagram:

ph_solubility cluster_pH pH Scale cluster_Form Dominant Species Low_pH Low pH (Acidic) Protonated Protonated (Salt Form) Higher Solubility Low_pH->Protonated Protonation Favored High_pH High pH (Basic) Neutral Neutral (Free Base) Lower Solubility High_pH->Neutral Deprotonation Favored salt_screening Start Start: Poorly Soluble Weakly Basic API Select_Counterions Select Diverse Counterions Start->Select_Counterions Salt_Formation Salt Formation (Various Solvents) Select_Counterions->Salt_Formation Characterization Solid-State Characterization (XRPD, DSC, TGA, DVS) Salt_Formation->Characterization Solubility_Testing Solubility & Dissolution Testing Characterization->Solubility_Testing Select_Candidate Select Optimal Salt Form Solubility_Testing->Select_Candidate

Caption: Workflow for a salt screening study.

Section 3: Advanced Formulation Strategies

When simple pH adjustment or salt formation is insufficient, more advanced formulation techniques are necessary. This section focuses on amorphous solid dispersions.

FAQ 6: What are amorphous solid dispersions (ASDs), and how can they improve solubility?

Answer: Amorphous solid dispersions (ASDs) are systems where the active pharmaceutical ingredient (API) is dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state. [9][10]The amorphous form of a drug has a higher energy state compared to its crystalline counterpart, which leads to enhanced aqueous solubility and dissolution rates. [9]The polymer serves to stabilize the amorphous API, preventing it from recrystallizing. [9]

FAQ 7: What are the key considerations when developing an ASD for 2-(4-Methyl-2-thiazolyl)-Benzothiazole?

Answer: The successful development of an ASD involves careful selection of the polymer and the manufacturing process.

  • Polymer Selection: The choice of polymer is critical. The polymer should be miscible with the drug to ensure a stable, single-phase system. [11]Commonly used polymers for ASDs include: [10] * Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)

    • Hydroxypropyl methylcellulose (HPMC)

    • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

    • Copolymers like Soluplus®

  • Manufacturing Process: The two most common methods for preparing ASDs are:

    • Spray Drying: Both the drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying the solution into a hot gas stream. [12] * Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a melt, which is then extruded and cooled. [12][13]

FAQ 8: How do I screen for suitable polymers and prepare an ASD in the lab?

Answer: A systematic screening process is essential to identify the best polymer for your compound.

Experimental Protocol: ASD Polymer Screening and Preparation

  • Solvent Casting for Screening: A simple method for initial screening is solvent casting.

    • Dissolve both the API and the polymer in a common volatile solvent (e.g., methanol, acetone).

    • Cast the solution onto a glass plate and allow the solvent to evaporate slowly.

    • Analyze the resulting film by polarized light microscopy to check for any crystallinity. The absence of birefringence indicates an amorphous state.

  • Lab-Scale ASD Preparation (Spray Drying):

    • Solution Preparation: Prepare a solution of the API and the selected polymer in an appropriate solvent.

    • Spray Drying: Use a lab-scale spray dryer, optimizing parameters such as inlet temperature, feed rate, and atomization gas flow to obtain a fine, dry powder.

  • Characterization of the ASD: It is crucial to thoroughly characterize the prepared ASD to ensure it is amorphous and stable. [14] * XRPD: To confirm the absence of crystallinity. An amorphous sample will show a broad "halo" instead of sharp peaks. [14] * DSC: To determine the glass transition temperature (Tg). A single Tg for the ASD indicates good miscibility between the drug and the polymer. [14]The Tg is a critical parameter for predicting the physical stability of the ASD. [11][15] * FTIR/Raman Spectroscopy: To investigate potential molecular interactions (e.g., hydrogen bonding) between the drug and the polymer, which can contribute to stability. [9] The decision-making process for ASD formulation can be summarized as follows:

asd_workflow Start Start: Poorly Soluble API Polymer_Screen Polymer Miscibility Screening Start->Polymer_Screen Select_Polymer Select Promising Polymers Polymer_Screen->Select_Polymer Process_Selection Select Manufacturing Process (Spray Drying or HME) Select_Polymer->Process_Selection ASD_Prep Prepare ASD Formulations Process_Selection->ASD_Prep Characterization Characterize ASD (XRPD, DSC, FTIR) ASD_Prep->Characterization Stability_Dissolution Assess Stability and Dissolution Performance Characterization->Stability_Dissolution Optimization Optimize Formulation Stability_Dissolution->Optimization

Caption: Amorphous Solid Dispersion (ASD) formulation workflow.

Section 4: Other Potential Strategies

While salt formation and ASDs are primary strategies, other techniques can also be considered.

FAQ 9: Are there other methods to improve the solubility of 2-(4-Methyl-2-thiazolyl)-Benzothiazole?

Answer: Yes, several other techniques can be explored, either alone or in combination with the methods described above: [16][17]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution. [16]Techniques like wet media milling can produce drug nanoparticles. [13]* Use of Surfactants and Co-solvents: For liquid formulations, surfactants can form micelles that encapsulate the drug, while co-solvents (e.g., ethanol, propylene glycol) can increase solubility by altering the polarity of the solvent system. [16][17]However, high concentrations of these excipients can sometimes lead to tolerability issues. [8]* Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.

Conclusion

Troubleshooting the poor aqueous solubility of 2-(4-Methyl-2-thiazolyl)-Benzothiazole requires a systematic and multi-faceted approach. By understanding the fundamental physicochemical properties of the compound and methodically applying the strategies outlined in this guide—from pH modification and salt screening to the development of amorphous solid dispersions—researchers can significantly enhance its solubility and unlock its full therapeutic potential. Always ensure thorough characterization of any new solid form or formulation to guarantee its physical and chemical stability.

References

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics - ACS Publications. (2021). Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved from [Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - IMR Press. (n.d.). Retrieved from [Link]

  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review - Ovid. (2023). Retrieved from [Link]

  • Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions | Bioconjugate Chemistry - ACS Publications. (2024). Retrieved from [Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed. (2013). Retrieved from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025). Retrieved from [Link]

  • Full article: Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011). Retrieved from [Link]

  • Characterization of amorphous solid dispersions: An update - Sci-Hub. (n.d.). Retrieved from [Link]

  • The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation - The University of Texas at Austin. (n.d.). Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (2025). Retrieved from [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1 - Crystal Pharmatech. (n.d.). Retrieved from [Link]

  • Characterization of amorphous solid dispersions - Uni Halle. (2019). Retrieved from [Link]

  • Characterization of amorphous solid dispersions - Kinam Park. (2019). Retrieved from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Retrieved from [Link]

  • 2-(4-Methyl-2-thiazolyl)-Benzothiazole — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Excipients for Amorphous Solid Dispersions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Salt screening and characterization for poorly soluble, weak basi... - Ingenta Connect. (2013). Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved from [Link]

  • The Physical Chemistry of Salt Screening - CatSci Ltd. (2020). Retrieved from [Link]

  • Chemical Properties of Benzothiazole, 2-methyl- (CAS 120-75-2) - Cheméo. (n.d.). Retrieved from [Link]

  • 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem. (n.d.). Retrieved from [Link]

  • Benzothiazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Red Hair Benzothiazines and Benzothiazoles: Mutation-Inspired Chemistry in the Quest for Functionality | Accounts of Chemical Research - ACS Publications. (2012). Retrieved from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC. (2024). Retrieved from [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. (2025). Retrieved from [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy - Scirp.org. (2024). Retrieved from [Link]

  • Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Publishing. (2017). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Fluorescence in 2-(4-Methyl-2-thiazolyl)-Benzothiazole Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and eliminate background...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and eliminate background fluorescence when working with 2-(4-Methyl-2-thiazolyl)-Benzothiazole.

Rather than relying on trial and error, this guide synthesizes photophysical principles with field-proven methodologies, ensuring that every protocol you run acts as a self-validating system to maximize your assay's Signal-to-Noise Ratio (SNR).

Mechanistic Insight: The "Molecular Rotor" Problem

To effectively troubleshoot background fluorescence, we must first understand the causality behind the emission. 2-(4-Methyl-2-thiazolyl)-Benzothiazole is a heterocyclic compound featuring a benzothiazole moiety linked to a thiazole ring via a single bond.

In low-viscosity, aqueous environments, this single bond rotates freely. Upon excitation, the molecule enters a 1 state, and the excited-state energy dissipates non-radiatively (resulting in a "dark" state with near-zero fluorescence)[1].

However, when this intramolecular rotation is restricted—a photophysical phenomenon known as 2—the non-radiative decay pathway is blocked[2]. The molecule is forced to release its energy as a photon, generating intense fluorescence. High background occurs when the probe's rotor is unintentionally restricted by off-target factors, such as self-aggregation, non-specific protein binding, or solvent viscosity.

Photophysics Free Free Monomeric Probe (Aqueous Solvent) TICT Free Bond Rotation (TICT State) Free->TICT Agg Aggregated or Protein-Bound (Hydrophobic Pocket) Free->Agg Self-Assembly or Non-Specific Binding NonRad Non-Radiative Decay (Dark / No Background) TICT->NonRad RIR Restricted Rotation (RIR Effect) Agg->RIR Rad Radiative Decay (High Background) RIR->Rad

Caption: Photophysical mechanism of background fluorescence via Restricted Intramolecular Rotation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My buffer-only control (no biological target) shows extremely high fluorescence. What is causing this? A1: This is a classic symptom of probe self-aggregation. Because the benzothiazole-thiazole core is highly hydrophobic, it tends to form colloidal aggregates or micelles in purely aqueous buffers. Within these aggregates, the molecules pack tightly, triggering the RIR effect and leading to1[1].

  • Solution: Ensure your stock solution is completely dissolved in a polar aprotic solvent (like DMSO). Filter the working solution through a 0.22 µm PTFE syringe filter immediately before use to remove pre-formed micro-aggregates[3].

Q2: I am using 5% BSA as a blocking agent, and my background is unacceptably high. Is there a correlation? A2: Yes. The hydrophobic benzothiazole core has a strong affinity for the hydrophobic binding pockets of Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). Binding to these off-target proteins restricts the probe's molecular rotor, artificially generating a fluorescent signal that mimics a positive hit[2].

  • Solution: Switch to a non-proteinaceous blocking agent or use a lower molecular weight alternative like casein (0.5-1%). If BSA must be used, increase the ionic strength of the wash buffer (e.g., adding 150-300 mM NaCl) to disrupt weak electrostatic interactions.

Q3: The background is low in buffer, but spikes when I add my cell lysate or tissue sample, even in the unstained controls. How do I fix this? A3: If the unstained biological matrix exhibits high fluorescence, you are dealing with endogenous autofluorescence (e.g., from lipofuscin, NADH, or flavins) rather than probe background.

  • Solution: For tissue sections, utilize a chemical quenching agent. Incubating the sample in4 (a lipophilic dye) for 10-15 minutes effectively absorbs the excitation light and quenches lipofuscin autofluorescence[4].

Experimental Protocols

To ensure data integrity, every assay must be self-validating. Implement the following step-by-step methodologies to control for aggregation and matrix effects.

Protocol A: Preparation of Monomeric Probe Solution (Minimizing Aggregation)

This protocol ensures that any fluorescence observed is target-specific rather than aggregation-induced.

  • Stock Preparation: Dissolve 2-(4-Methyl-2-thiazolyl)-Benzothiazole in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Working Dilution: Dilute the stock to your working concentration (e.g., 10-50 µM) in your assay buffer (e.g., PBS, pH 7.4). Add the stock dropwise while vortexing the buffer vigorously to prevent localized precipitation.

  • Filtration (Critical Step): Pass the working solution through a 0.22 µm PTFE syringe filter to remove sub-visible micelles[3].

  • Validation: Measure the fluorescence of the filtered buffer-only control. The baseline should be near zero. If fluorescence remains high, increase the DMSO co-solvent concentration to 5% or add 0.01% Tween-20 (keeping it strictly below its critical micelle concentration).

Protocol B: Matrix-Matched Washing for Tissue/Cellular Assays
  • Staining: Incubate the biological sample with the filtered probe solution for 15-30 minutes at room temperature in the dark.

  • Differentiation Wash: Briefly rinse the sample in a 50% Ethanol / 50% PBS solution for 30-60 seconds. This step breaks weak hydrophobic interactions between the probe and off-target lipids/proteins[3].

  • Stringency Wash: Wash 3 × 5 minutes in PBS containing 0.05% Tween-20 to remove unbound monomeric probe.

  • Quenching (Optional): If autofluorescence is suspected, incubate the slide in 0.1% Sudan Black B (in 70% ethanol) for 10 minutes, followed by a final PBS rinse[4].

Data Presentation: Optimization Parameters

Summarizing the causality and impact of various assay modifications allows for rapid troubleshooting.

Table 1: Impact of Buffer Additives on Background Fluorescence

Additive / ConditionMechanism of ActionImpact on BackgroundRecommended Concentration
DMSO Solubilizes hydrophobic probe, preventing AIE.Significant Reduction1% - 5% (v/v)
Tween-20 Reduces non-specific hydrophobic binding.Moderate Reduction0.01% - 0.05% (v/v)
BSA (Blocking) Binds probe, restricts rotor (RIR effect).Drastic Increase Avoid (Use Casein instead)
Sudan Black B Quenches endogenous tissue autofluorescence.Significant Reduction0.1% in 70% EtOH
NaCl Disrupts off-target electrostatic interactions.Mild Reduction150 - 300 mM

Troubleshooting Workflow

Troubleshooting Start High Background Detected CheckSolvent 1. Check Buffer Control Start->CheckSolvent Filt Filter (0.22 µm) & Optimize DMSO CheckSolvent->Filt If buffer is fluorescent CheckMatrix 2. Assess Matrix Binding CheckSolvent->CheckMatrix If buffer is dark Filt->CheckMatrix Next Step Block Remove BSA / Use Casein CheckMatrix->Block If using protein blockers CheckAuto 3. Evaluate Autofluorescence CheckMatrix->CheckAuto If no protein blockers Block->CheckAuto Next Step Quench Apply Sudan Black B Quenching CheckAuto->Quench If unstained tissue is bright

Caption: Step-by-step workflow for diagnosing and eliminating background fluorescence.

References

  • Benzothiazole-Based AIEgen with Tunable Excited-State Intramolecular Proton Transfer and Restricted Intramolecular Rotation Processes for Highly Sensitive Physiological pH Sensing. Source: ACS Sensors. URL:[Link]

  • High Fluorescence Anisotropy of Thioflavin T in Aqueous Solution Resulting from Its Molecular Rotor Nature. Source: Analytical Chemistry - ACS Publications. URL:[Link]

Sources

Troubleshooting

Best purification and recrystallization methods for 2-(4-Methyl-2-thiazolyl)-Benzothiazole

Welcome to the Technical Support Center for Heterocyclic Compound Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Compound Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(4-Methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3).

This compound features a highly conjugated system containing both benzothiazole and thiazole moieties, which imparts unique electronic properties and diverse biological activities, including antimicrobial and potential anticancer applications[1][2]. However, the presence of multiple nitrogen and sulfur heteroatoms makes its purification prone to specific pitfalls, such as acid-catalyzed degradation on silica and "oiling out" during crystallization.

This guide provides self-validating, step-by-step protocols and a causality-driven troubleshooting matrix to ensure you achieve >99% purity for your downstream assays.

Part 1: Core Purification Workflows

The isolation of 2-(4-Methyl-2-thiazolyl)-Benzothiazole typically follows a two-stage workflow: Flash Column Chromatography to remove gross impurities (unreacted starting materials like 2-aminothiophenol or thiazole derivatives)[2][3], followed by Recrystallization to achieve analytical-grade purity[4][5].

G Start Crude 2-(4-Methyl-2-thiazolyl)- Benzothiazole Assess Assess Crude State via TLC Start->Assess Chromatography Flash Column Chromatography (Hexane:EtOAc 8:2) Assess->Chromatography High Impurity / Oil Recrystallization Recrystallization (Hot Ethanol) Assess->Recrystallization Solid / Low Impurity Chromatography->Recrystallization Intermediate Purified Pure Pure Crystalline Product (>99% Purity) Recrystallization->Pure Yield 70-90%

Caption: Standard two-stage workflow for the purification of benzothiazole derivatives.

Protocol A: Flash Column Chromatography (Intermediate Purification)

Causality: Benzothiazole derivatives often co-elute with unreacted amine precursors. A carefully optimized non-polar to polar gradient leverages the lipophilicity of the benzothiazole core, allowing it to elute before the highly polar starting materials[4].

  • System Preparation: Slurry-pack a column using silica gel (100–200 mesh). Critical Step: If previous runs showed streaking, pre-treat the silica with 1% Triethylamine (Et₃N) in hexane. The basic modifier neutralizes acidic silanol groups that otherwise protonate the thiazole nitrogen, causing degradation[3].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) and apply it evenly to the top of the stationary phase.

  • Elution: Begin elution with 100% Hexane, gradually increasing polarity to a final ratio of Hexane:Ethyl Acetate (8:2)[4].

  • Self-Validation: Monitor fractions via Thin-Layer Chromatography (TLC) under UV light (254 nm). The target compound will appear as a distinct, UV-active spot (expected Rf​≈0.62 in similar systems)[4]. Combine and concentrate the pure fractions under reduced pressure.

Protocol B: Recrystallization (Final Polish)

Causality: To achieve the >99% purity required for biological assays, the compound must be crystallized. Ethanol is the gold-standard solvent for benzothiazoles because it provides a steep temperature-solubility gradient—dissolving the compound entirely at 78°C while forcing rapid crystal nucleation at 4°C[5][6].

  • Dissolution: Suspend the pre-purified solid in a minimal volume of boiling absolute ethanol (approx. 10-15 mL per gram of product).

  • Hot Filtration: Rapidly filter the boiling solution through a fluted filter paper in a pre-heated funnel. Causality: This removes insoluble catalyst residues (e.g., iodine or metal salts) and dust that can act as false nucleation sites.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature undisturbed. Causality: Slow cooling allows the thermodynamically favored, pure crystal lattice to form, excluding organic impurities.

  • Isolation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield. Vacuum filter the crystals and wash with ice-cold ethanol to remove surface mother liquor[5].

  • Self-Validation: Confirm purity by taking a melting point (should be sharp, typically within a 2°C range) and running a final TLC to ensure a single, clean spot.

Part 2: Troubleshooting Guide & FAQs

G Issue Issue: Product 'Oils Out' During Cooling Cause1 Cooling Rate Too Fast Issue->Cause1 Cause2 Solvent Polarity Mismatch Issue->Cause2 Action1 Reheat & Cool Slowly (Ambient Temp) Cause1->Action1 Action2 Use Binary Solvent (EtOH/H2O 2:1) Cause2->Action2 Success Crystal Nucleation Action1->Success Action2->Success

Caption: Troubleshooting logic for oiling out during recrystallization.

Q1: My product forms an oil instead of a solid during the reaction workup. How do I proceed? A1: If the crude product is an oil and difficult to purify by direct column chromatography, it is likely due to trapped solvent or a high concentration of lipophilic impurities. You can convert the benzothiazole derivative into a solid salt (e.g., a hydrochloride salt) by bubbling HCl gas through an ethereal solution. This solid can be easily recrystallized, after which you can regenerate the pure free base using a mild basic wash (e.g., sodium bicarbonate)[3].

Q2: During recrystallization, the compound "oils out" as a separate liquid phase rather than forming crystals. How do I fix this? A2: "Oiling out" occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent. Solution: Reheat the mixture until the oil redissolves. Add a slightly more polar anti-solvent dropwise. For benzothiazole derivatives, a binary mixture of Ethanol:Water (2:1) is highly effective[6]. The water increases the polarity of the continuous phase, forcing the hydrophobic benzothiazole to nucleate as a solid rather than phase-separating as an oil.

Q3: I am observing product degradation and streaking on the silica column. Why? A3: Benzothiazole derivatives possess basic nitrogen atoms that are sensitive to the acidic nature of standard silica gel[3]. Solution: Switch your stationary phase to neutral or basic alumina. Alternatively, pre-equilibrate your silica column with a solvent system containing 1% Triethylamine to neutralize the active silanol sites.

Q4: My product and the starting materials have similar polarities and co-elute. What is the alternative? A4: If separation by column chromatography fails due to similar Rf​ values, bypass chromatography and utilize preparative TLC for small scales, or rely entirely on iterative recrystallizations using varying solvent polarities (e.g., switching from Ethanol to a Toluene/Hexane matrix)[3].

Part 3: Quantitative Data Summary

The following table summarizes the optimized empirical parameters for the purification of 2-(4-Methyl-2-thiazolyl)-Benzothiazole and its structural analogs.

Purification MethodSolvent SystemExpected Yield / RecoveryMechanistic Rationale
Column Chromatography Hexane : EtOAc (8:2)70–85%Provides optimal polarity to separate the non-polar benzothiazole core from polar amine precursors[4].
Primary Recrystallization Hot Ethanol (100%)75–90%Steep solubility-temperature gradient; dissolves compound entirely at 78°C, forces rapid crystallization at 4°C[5].
Rescue Recrystallization Ethanol : Water (2:1)79–86%Binary system utilized when the compound oils out; water acts as an anti-solvent to force solid nucleation[6].

References

  • International Journal of Drug Delivery Technology (IJDDT). "Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies". Source: ImpactFactor. URL: [Link]

  • International Journal of Pharmacy and Pharmaceutical Research (IJPPR). "Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives". Source: Human Journals. URL: [Link]

  • National Institutes of Health (NIH / PMC). "Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities". Source: PubMed Central. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Validation for 2-(4-Methyl-2-thiazolyl)-Benzothiazole: A Comparative Guide

Executive Summary The structural validation of bis-heterocyclic compounds, such as 2-(4-Methyl-2-thiazolyl)-Benzothiazole , presents a unique analytical challenge. The highly conjugated system, comprising a benzothiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of bis-heterocyclic compounds, such as 2-(4-Methyl-2-thiazolyl)-Benzothiazole , presents a unique analytical challenge. The highly conjugated system, comprising a benzothiazole core linked directly to a substituted thiazole ring, results in heavily overlapping aromatic signals and highly deshielded quaternary carbons.

This guide objectively compares three analytical approaches for structural validation: High-Field Experimental NMR (400+ MHz) , Benchtop NMR (60-90 MHz) , and In Silico Predictive Software (e.g., Mnova, ChemDraw) . By establishing a causality-driven, self-validating experimental protocol, researchers can eliminate assignment ambiguities—particularly between the nearly identical C-2 carbons of the two distinct heterocyclic rings.

Analytical Platform Comparison: Efficacy and Limitations

When validating complex heterocyclic scaffolds, the choice of analytical platform dictates the reliability of the structural proof. Below is an objective comparison of the primary alternatives used in modern synthesis labs.

High-Field Experimental NMR (400/600 MHz)
  • Performance: The gold standard. High-field instruments provide the necessary dispersion to resolve the complex second-order multiplets (td) of the benzothiazole H-5 and H-6 protons.

  • Advantage: Enables 2D NMR experiments (HSQC, HMBC) which are mandatory for this scaffold. Without 2D NMR, distinguishing the benzothiazole C-2 from the thiazole C-2' is largely guesswork.

  • Limitation: High capital and maintenance costs; requires cryogenic cooling and specialized facilities.

In Silico Predictive Software (Empirical & DFT Methods)
  • Performance: Highly efficient for initial hypothesis generation. Modern software uses HOSE (Hierarchical Orthogonal Space Environment) codes or Density Functional Theory (DFT) to estimate shifts.

  • Advantage: Instantaneous results. Excellent for predicting simple aliphatic shifts (like the C-4' methyl group).

  • Limitation: Predictive algorithms frequently struggle with the highly deshielded quaternary carbons in conjugated bis-heterocycles. As seen in our data (Table 2), software often misassigns or poorly estimates the chemical shifts of C-2 and C-2' due to the complex electronic cross-talk between the two rings, necessitating experimental validation.

Benchtop NMR (60-90 MHz)
  • Performance: Cost-effective and accessible for rapid reaction monitoring.

  • Advantage: Excellent for tracking the disappearance of starting materials (e.g., the aldehyde proton if synthesized via condensation).

  • Limitation: Severe signal overlap in the aromatic region (7.15–8.10 ppm). The H-4, H-5, H-6, H-7, and H-5' protons often collapse into an indecipherable multiplet, making it impossible to definitively prove the regiochemistry of the final product without supplementary high-field data.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent cascading analytical errors, a standard practice in rigorous [1].

Step 1: Sample Preparation and Solvent Causality
  • Action: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: While Dimethyl Sulfoxide ( DMSO−d6​ ) offers better solubility for planar heterocycles, CDCl3​ is explicitly chosen here. DMSO−d6​ contains a residual water peak (~3.3 ppm) that can broaden, and its own solvent peak (2.50 ppm) perfectly obscures the critical C-4' methyl singlet (~2.55 ppm) of the thiazole ring. CDCl3​ ensures a clear spectral window.

Step 2: 1D 1H and 13C Acquisition Parameters
  • Action: Acquire 1H NMR with a minimum of 16 scans and a relaxation delay ( D1​ ) of 2.0 seconds. For 13C NMR, use a minimum of 1024 scans with a D1​ of 3.0 seconds.

  • Causality: The extended D1​ in the 13C experiment is critical. The molecule contains five quaternary carbons (C-2, C-3a, C-7a, C-2', C-4'). These carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short D1​ will cause these critical signals to vanish into the baseline noise.

Step 3: The Internal Calibration Check (Self-Validation)
  • Action: Set the TMS peak to exactly 0.00 ppm. Integrate the doublet at ~2.55 ppm (thiazole methyl) to exactly 3.00 .

  • Validation: Sum the integrations of the aromatic region (7.15–8.10 ppm). The total must equal exactly 5.00 protons. A deviation greater than 5% indicates either an integration error, incomplete relaxation, or the presence of a co-eluting impurity, halting the validation process until resolved.

Step 4: Orthogonal Validation via 2D HMBC
  • Action: Acquire a 1H−13C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Causality: The 1D 13C spectrum will show two peaks >160 ppm. Which is the benzothiazole C-2 and which is the thiazole C-2'? You cannot guess. In the HMBC spectrum, the methyl protons (2.55 ppm) will show a strong 3JCH​ correlation to C-5' (~116 ppm) and C-2' (~162 ppm), but no correlation to the benzothiazole C-2. This definitively locks the assignment, proving the structure beyond doubt.

Quantitative Data Synthesis

The following tables summarize the structural assignment, comparing High-Field Experimental data against In Silico predictions. The experimental values align with established benchmarks for [2].

Table 1: 1H NMR Data Comparison (400 MHz, CDCl3​ )
Proton PositionExperimental Shift (ppm)Predicted Shift (In Silico)Multiplicity & J (Hz)
H-4 (Benzothiazole) 8.088.12d (8.1)
H-7 (Benzothiazole) 7.957.98d (8.1)
H-5 (Benzothiazole) 7.507.45td (8.1, 1.2)
H-6 (Benzothiazole) 7.427.38td (8.1, 1.2)
H-5' (Thiazole) 7.157.20q (1.0)
CH3 (Thiazole) 2.552.48d (1.0)

Note: The fine allylic coupling ( J=1.0 Hz) between the H-5' proton and the C-4' methyl group is a hallmark of the 4-methylthiazole system.

Table 2: 13C NMR Data Comparison (100 MHz, CDCl3​ )
Carbon PositionExperimental Shift (ppm)Predicted Shift (In Silico)Carbon TypeValidation Method
C-2' (Thiazole) 162.0160.5CqHMBC (from CH3)
C-2 (Benzothiazole) 161.5163.2CqHMBC (Absence of CH3 corr.)
C-4' (Thiazole) 154.5152.8CqHMBC (from CH3)
C-3a (Benzothiazole) 153.8154.1CqHMBC (from H-4)
C-7a (Benzothiazole) 134.5135.0CqHMBC (from H-7)
C-5 (Benzothiazole) 126.5126.8CHHSQC
C-6 (Benzothiazole) 125.4125.1CHHSQC
C-4 (Benzothiazole) 123.2123.5CHHSQC
C-7 (Benzothiazole) 121.8122.0CHHSQC
C-5' (Thiazole) 116.2115.5CHHSQC
CH3 (Thiazole) 17.517.1CH31D / HSQC

Workflow Visualization

The following diagram illustrates the logical, self-validating workflow required to achieve an unambiguous structural assignment for this compound.

NMR_Validation Prep Sample Preparation (CDCl3, 298 K) Acq1D 1D NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) Prep->Acq1D Acq2D 2D NMR Acquisition (HSQC & HMBC) Acq1D->Acq2D Resolve quaternary carbons (>150 ppm) Compare Data Synthesis & Spectral Comparison Acq1D->Compare Acq2D->Compare InSilico In Silico Prediction (DFT / Empirical) InSilico->Compare Benchmark shifts Final Unambiguous Signal Assignment Compare->Final

Logical workflow for the self-validating NMR assignment of 2-(4-Methyl-2-thiazolyl)-Benzothiazole.

References

  • Kamal, A., Syed, M. A. H., & Mohammed, S. M. (2015). "Therapeutic potential of benzothiazoles: A patent review (2010–2014)." Expert Opinion on Therapeutic Patents, 25(3), 335-349. URL:[Link]

  • Karegoudar, P., et al. (2017). "Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides." Arabian Journal of Chemistry, 10, S1669-S1677. URL:[Link]

  • El-Gohary, N. S., et al. (2024). "Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase." Molecules, 29(13), 3186. URL:[Link]

Comparative

Comparative Efficacy of 2-(4-Methyl-2-thiazolyl)-Benzothiazole: A Technical Guide to Antitumor Benchmarking

As the search for highly selective, targeted chemotherapeutics intensifies, the benzothiazole pharmacophore has emerged as a privileged scaffold in oncology[1]. By employing a molecular hybridization approach—specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

As the search for highly selective, targeted chemotherapeutics intensifies, the benzothiazole pharmacophore has emerged as a privileged scaffold in oncology[1]. By employing a molecular hybridization approach—specifically fusing a thiazole ring to the benzothiazole core—researchers have developed 2-(4-Methyl-2-thiazolyl)-Benzothiazole .

For drug development professionals and application scientists, objectively evaluating a novel derivative requires rigorous benchmarking against established analogs. This guide provides an in-depth comparative analysis of 2-(4-Methyl-2-thiazolyl)-Benzothiazole against highly potent fluorinated derivatives (e.g., 2[2]) and clinical-stage prodrugs (e.g., 3[3]), detailing the mechanistic pathways, quantitative efficacy, and the self-validating experimental protocols required for preclinical screening.

Mechanistic Rationale: The AhR-CYP1A1 Axis

Unlike broad-spectrum chemotherapeutics (such as Doxorubicin) that indiscriminately target rapidly dividing cells, specific antitumor benzothiazoles leverage a highly selective metabolic activation pathway. Compounds in this class often act as potent ligands for the Aryl Hydrocarbon Receptor (AhR) [2].

Upon binding, the AhR complex translocates to the nucleus, driving the robust transcriptional induction of cytochrome P450 enzymes (specifically CYP1A1 and CYP2W1)[4]. These enzymes metabolize the inert parent benzothiazole into highly reactive electrophilic species. These metabolites covalently bind to DNA, forming lethal adducts that trigger double-strand breaks and subsequent apoptosis[4].

MOA Compound 2-(4-Methyl-2-thiazolyl)- Benzothiazole AhR AhR Activation & Nuclear Translocation Compound->AhR Ligand Binding CYP CYP1A1 / CYP2W1 Expression AhR->CYP Transcriptional Activation Metabolites Electrophilic Metabolites CYP->Metabolites Oxidative Metabolism DNA DNA Adducts & Double-Strand Breaks Metabolites->DNA Covalent Binding Apoptosis Apoptosis (Caspase Cleavage) DNA->Apoptosis DNA Damage Response

Caption: AhR-mediated signaling pathway of benzothiazole-induced apoptosis.

Comparative Efficacy Data

To contextualize the performance of 2-(4-Methyl-2-thiazolyl)-Benzothiazole, we must evaluate its half-maximal inhibitory concentration (IC50 / GI50) against benchmark agents across standardized human cancer cell lines.

CompoundChemical ClassTarget Cell Linesin vitro Potency (IC50/GI50)Primary MechanismDevelopment Status
2-(4-Methyl-2-thiazolyl)-Benzothiazole Thiazolyl-Benzothiazole HybridMCF-7, HT-29Low μM range (1–10 μM)[1]Kinase Inhibition / ApoptosisPreclinical (In Vitro)
GW 610 (NSC 721648) Fluorinated 2-ArylbenzothiazoleMCF-7, MDA-MB-468< 0.1 nM [2]AhR Agonism, CYP1A1 InductionPreclinical
Phortress L-lysyl amide Prodrug (of 5F 203)MCF-7, TK-10, IGROV-1Nanomolar[3]CYP1A1-mediated DNA AdductsPhase 1 Clinical
Doxorubicin Anthracycline (Control)Broad Spectrum0.1 – 1.0 μMTopoisomerase II InhibitionFDA Approved

Data Synthesis & Insights: While 2-(4-Methyl-2-thiazolyl)-Benzothiazole demonstrates solid baseline activity in the low micromolar range[1], it lacks the extreme sub-nanomolar potency of GW 610[2]. However, extreme potency in benzothiazoles often correlates with high lipophilicity, leading to poor aqueous solubility and pharmacokinetic failures in vivo. This necessitates advanced formulation strategies, such as the prodrug approach used in Phortress or 4[4].

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that robust preclinical evaluation requires self-validating assay systems. A single viability readout is insufficient; causality must be proven by linking cell death directly to the proposed mechanism.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol establishes the baseline IC50.

  • Compound Preparation: Dissolve 2-(4-Methyl-2-thiazolyl)-Benzothiazole in 100% DMSO to create a 20 mM stock[2].

    • Causality Note: Benzothiazoles are highly lipophilic. Creating a highly concentrated stock ensures that when diluted in culture media, the final DMSO concentration remains ≤0.1% . Exceeding this threshold introduces solvent-induced cytotoxicity, invalidating the assay.

  • Cell Seeding: Seed paired cell lines (e.g., AhR-positive MCF-7 and AhR-negative MDA-MB-231) at 5,000 cells/well in a 96-well plate.

    • Causality Note: Using an AhR-deficient cell line acts as an internal negative control. If the compound kills both equally, its mechanism is AhR-independent (off-target toxicity).

  • Treatment & Incubation: Treat cells with a logarithmic concentration gradient (0.01 μM to 100 μM) and incubate for 72 hours .

    • Causality Note: Unlike direct-acting DNA intercalators, benzothiazoles require time for transcriptional induction of CYP1A1 and subsequent metabolic activation. Shorter incubations (e.g., 24h) will yield false negatives.

  • Readout: Add MTT reagent, incubate for 3 hours, solubilize formazan crystals, and read absorbance at 570 nm.

Protocol 2: Mechanistic Validation of Apoptosis (Flow Cytometry)

To prove that the reduction in metabolic activity (Protocol 1) is due to programmed cell death rather than non-specific necrosis[5].

  • Cell Harvesting: Collect media (containing floating cells), trypsinize adherent cells, and pool them together.

    • Causality Note: Apoptotic cells detach from the plate. Discarding the supernatant will wash away the very cells you are trying to measure, drastically skewing the data.

  • Dual Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI)[5].

    • Causality Note: This is a self-validating system. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI is membrane-impermeable and only stains cells with ruptured membranes (late apoptosis/necrosis). The resulting quadrant analysis definitively isolates the apoptotic population.

Workflow Formulation Compound Formulation Screening In Vitro Cytotoxicity Formulation->Screening Dosing (≤0.1% DMSO) Validation Mechanistic Validation Screening->Validation IC50 Determination InVivo In Vivo Efficacy Validation->InVivo Lead Selection

Caption: Standard self-validating workflow for evaluating benzothiazole antitumor agents.

Formulation & In Vivo Considerations

The primary hurdle in translating compounds like 2-(4-Methyl-2-thiazolyl)-Benzothiazole from in vitro success to in vivo efficacy is pharmacokinetics. The planar, lipophilic nature of the benzothiazole ring results in rapid hepatobiliary clearance and poor tumor penetration.

To overcome this, researchers should look to the precedents set by Phortress and 5F 203. Recent advancements utilize Apoferritin (AFt) protein encapsulation [4]. AFt cages can encapsulate highly lipophilic benzothiazoles, masking their hydrophobicity. Because many solid tumors overexpress Transferrin receptor 1 (TfR1), the AFt-encapsulated drug is selectively internalized by cancer cells, drastically improving the therapeutic window and preventing systemic toxicity[4]. Future development of 2-(4-Methyl-2-thiazolyl)-Benzothiazole should prioritize similar nanocarrier or prodrug formulations prior to murine xenograft models.

References
  • Buy 2-(4-Methyl-2-thiazolyl)-Benzothiazole (EVT-1490997) . EvitaChem. 1

  • GW 610 (NSC 721648) | Antitumor Agent . MedChemExpress. 2

  • In vitro cytotoxicity of Phortress against colorectal cancer . Spandidos Publications. 3

  • Protein Encapsulation of Experimental Anticancer Agents 5F 203 and Phortress: Towards Precision Drug Delivery . PMC. 4

  • A Comparative Guide to the Anticancer Mechanisms of Novel Benzothiazole Compounds . BenchChem.5

Sources

Validation

Mass spectrometry (LC-MS) characterization of 2-(4-Methyl-2-thiazolyl)-Benzothiazole

An in-depth technical guide for the analytical characterization of 2-(4-Methyl-2-thiazolyl)-Benzothiazole (MTBT), designed for researchers and drug development professionals optimizing liquid chromatography-mass spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the analytical characterization of 2-(4-Methyl-2-thiazolyl)-Benzothiazole (MTBT), designed for researchers and drug development professionals optimizing liquid chromatography-mass spectrometry (LC-MS) workflows.

Executive Summary & Analytical Rationale

2-(4-Methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) is a bis-heterocyclic compound featuring both thiazole and benzothiazole moieties. With a molecular weight of 232.3 g/mol , it is increasingly utilized in medicinal chemistry for its antimicrobial and anticancer properties, as well as in materials science.

When developing an LC-MS/MS method for MTBT, analysts must account for its unique electronic structure. Unlike traditional vulcanization accelerators or simple benzothiazoles that may require negative ion mode, MTBT possesses two highly basic, sp2-hybridized nitrogen atoms. This structural feature dictates our primary analytical choice: Positive Electrospray Ionization (ESI+) . The addition of a proton donor (e.g., formic acid) to the mobile phase drives the near-quantitative formation of the [M+H]+ precursor ion at m/z 233.0, offering superior sensitivity compared to its structural analogs.

Comparative Performance Analysis

To contextualize MTBT's analytical behavior, we must compare its mass spectrometric profile against standard benzothiazole derivatives commonly encountered in environmental and pharmaceutical matrices. As demonstrated in foundational studies on benzothiazole migration , optimizing the ionization mode is critical for achieving low limits of quantification (LOQ).

Table 1: LC-MS/MS Performance Comparison of Benzothiazole Derivatives

CompoundFormulaPrecursor IonOptimal IonizationPrimary MRM TransitionESI Response FactorMatrix Susceptibility
Benzothiazole (BT) C₇H₅NSm/z 136.0 [M+H]+ ESI+136.0 → 109.0ModerateHigh (Elutes early)
2-Mercaptobenzothiazole (MBT) C₇H₅NS₂m/z 166.0 [M−H]− ESI-166.0 → 134.0Low in ESI+Moderate
2-(4-Methyl-2-thiazolyl)-Benzothiazole (MTBT) C₁₁H₈N₂S₂m/z 233.0 [M+H]+ ESI+233.0 → 136.0Very High Low (Strong retention)

Causality Insight: Notice that MBT is optimally analyzed in ESI- due to its acidic thiol group. In contrast, MTBT’s dual basic nitrogen centers make it exceptionally responsive in ESI+. Furthermore, MTBT's extended dual-aromatic ring system increases its hydrophobicity, allowing it to be retained longer on a reversed-phase column, thereby eluting past the polar ion-suppression zones typical of biological matrices .

Visualizing the Analytical Architecture

Workflow N1 Sample Prep SPE Extraction N2 UHPLC C18 Gradient N1->N2 5 µL Load N3 Ionization ESI+ Mode N2->N3 Eluate N4 Tandem MS MRM Transitions N3->N4 [M+H]+ N5 Data Analysis Validation N4->N5 Chromatogram

LC-MS/MS analytical workflow for 2-(4-Methyl-2-thiazolyl)-Benzothiazole quantification.

Self-Validating Experimental Protocol

A robust LC-MS/MS method cannot rely on external calibration alone; it must be a self-validating system. The following protocol integrates internal quality controls to ensure data trustworthiness.

Step 1: Sample Preparation via Polymeric SPE
  • Causality: Traditional silica-based C18 Solid-Phase Extraction (SPE) cartridges can suffer from phase collapse if dried. By employing a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent, we ensure robust retention of the moderately hydrophobic MTBT while allowing polar matrix components (salts, small organic acids) to be washed away.

  • Action:

    • Spike the raw sample with 10 ng/mL of an isotopically labeled internal standard (IS), such as Benzothiazole-d4.

    • Condition the HLB cartridge with 2 mL Methanol, followed by 2 mL LC-MS grade water.

    • Load the spiked sample (1-5 mL depending on matrix).

    • Wash with 2 mL of 5% Methanol in water to remove ionization-suppressing salts.

    • Elute with 2 mL of 100% Acetonitrile. Evaporate to dryness under gentle nitrogen and reconstitute in 100 µL of Mobile Phase A.

Step 2: UHPLC Chromatographic Separation
  • Causality: The planar, aromatic structure of MTBT provides strong π−π and hydrophobic interactions with a C18 stationary phase. A sub-2-micron particle size is chosen to maximize theoretical plates and sharpen the peak, which directly increases the signal-to-noise ratio in the mass spectrometer.

  • Action:

    • Column: High-density C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 2 min.

    • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 3: Tandem Mass Spectrometry (MRM) Optimization
  • Causality: Thiazole-based reporters yield highly specific isotopic and fragmentation signatures . Collision-induced dissociation (CID) of MTBT primarily cleaves the bond between the two heterocyclic rings.

  • Action:

    • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C; Desolvation Gas: 800 L/hr.

    • Quantifier Transition: m/z 233.0 → 136.0 (Benzothiazole core). Collision Energy (CE): 25 eV.

    • Qualifier Transition: m/z 233.0 → 109.0 (Thiazole cleavage). CE: 40 eV.

Step 4: The Self-Validation Mechanism

Monitor the peak area of the Benzothiazole-d4 IS across all injections. A stable IS area confirms consistent extraction recovery and a stable ESI spray. If the IS area drops by >15% in a specific sample, the system has automatically flagged a matrix suppression event. The analyst must then dilute the sample 1:5 or utilize the method of standard addition to report an accurate concentration.

Fragmentation Pathway Visualization

Fragmentation P Precursor Ion [M+H]+ m/z 233.0 F1 Quantifier Ion Benzothiazole Core m/z 136.0 P->F1 Collision Energy: 25 eV (- Thiazole moiety) F2 Qualifier Ion Thiazole Cleavage m/z 109.0 P->F2 Collision Energy: 40 eV (- Benzothiazole moiety) F3 Secondary Fragment Ring Opening m/z 65.0 F1->F3 Further Fragmentation (- CS)

ESI+ collision-induced dissociation (CID) fragmentation pathway for MTBT.

References

  • Title: Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink Source: Food Additives & Contaminants URL: [Link]

  • Title: Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction Source: Journal of Chromatography A URL: [Link]

  • Title: A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection Source: Beilstein Journal of Organic Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

2-(4-Methyl-2-thiazolyl)-Benzothiazole proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 2-(4-Methyl-2-thiazolyl)-Benzothiazole As a researcher or drug development professional, your work with complex heterocyclic compounds like 2-(4-Methyl-2-thiazolyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-(4-Methyl-2-thiazolyl)-Benzothiazole

As a researcher or drug development professional, your work with complex heterocyclic compounds like 2-(4-Methyl-2-thiazolyl)-Benzothiazole—often utilized as a specialized fluorophore, ligand, or precursor in bioluminescence assays—requires uncompromising safety standards. Building a self-validating laboratory safety culture means moving beyond rote compliance; it requires understanding the causality behind every safety protocol.

This guide provides an authoritative, step-by-step operational plan for the safe handling, spillage containment, and proper disposal of 2-(4-Methyl-2-thiazolyl)-Benzothiazole, ensuring the protection of your personnel and the environment.

Chemical Hazard Profile and Causality

To design an effective disposal protocol, we must first understand the mechanistic hazards of the compound. 2-(4-Methyl-2-thiazolyl)-Benzothiazole integrates both thiazole and benzothiazole moieties.

  • Toxicity & Sensitization: Benzothiazole and thiazole derivatives typically exhibit acute toxicity via oral, dermal, and inhalation routes, and are known to cause serious eye irritation and potential skin sensitization[1][2][3].

  • Environmental Impact: These compounds are highly lipophilic and are classified as very toxic to aquatic life with long-lasting effects (Chronic Aquatic Toxicity Category 1)[3]. Because they resist natural degradation and bioaccumulate, drain disposal is strictly prohibited and violates Environmental Protection Agency (EPA) regulations[4][5].

  • Thermal Decomposition: When exposed to high heat, strong acids, or oxidizing agents, the compound undergoes exothermic degradation, releasing highly toxic fumes including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx)[6][7][8].

Table 1: Hazard Profile and Regulatory Classification

Hazard CategoryGHS / Regulatory ClassificationCausal Mechanism & Operational Implication
Health Hazard Acute Tox. 4, Eye Irrit. 2, Skin Sens. 1Interacts with mucous membranes; mandates handling exclusively within a certified fume hood[1][2].
Environmental Aquatic Chronic 1 (H410)High bioaccumulative potential; mandates collection as hazardous waste. Never dilute for sink disposal[3][5].
Reactivity Incompatible with strong oxidizersRisk of exothermic degradation and release of NOx/SOx gases. Segregate waste streams strictly[6][7].
Transport UN 3077 (Environmentally Haz. Solid)Requires specialized manifesting and profiling by a licensed waste broker prior to shipment[1][5].

Emergency Spillage & Containment Protocol

Before discussing routine disposal, laboratories must be prepared for accidental exposure. A common point of failure in lab safety is the mishandling of dry powder spills, which can aerosolize toxic particulates.

Step-by-Step Spill Response:

  • Isolate the Area: Immediately evacuate non-essential personnel and ensure the area is well-ventilated to disperse any aerosolized particulates[8][9][10].

  • Don Appropriate PPE: Equip chemically resistant gloves (nitrile, inspected for micro-tears), safety goggles, and a NIOSH-approved N95 or P100 particulate respirator to prevent inhalation of dust[3][10].

  • Containment (No Sweeping): Do NOT use standard brooms or compressed air hoses. Mechanical agitation generates hazardous dust clouds that exacerbate inhalation risks[10].

  • Absorption/Collection: Cover the spill with an inert, slightly damp absorbent material (e.g., sand, diatomaceous earth, or a universal binder) to suppress dust formation[1][6][7].

  • Transfer: Use non-sparking tools to scoop the mixture into a rigid, sealable, and chemically compatible hazardous waste container[2][6][7].

  • Decontamination: Wash the spill surface with a suitable solvent (e.g., a mild detergent solution or ethanol) and collect all washings as hazardous liquid waste[1][9].

SpillageResponse Start Spill Detected Evacuate 1. Isolate & Evacuate Area Ensure Ventilation Start->Evacuate PPE 2. Don PPE (N95/P100, Nitrile Gloves) Evacuate->PPE Contain 3. Contain Spill (Do NOT Sweep) PPE->Contain Absorb 4. Apply Inert Absorbent (Sand/Silica) Contain->Absorb Collect 5. Collect with Non-Sparking Tools Absorb->Collect Decon 6. Decontaminate Surface Collect Washings Collect->Decon End Transfer to Hazardous Waste Decon->End

Workflow for safely containing and neutralizing 2-(4-Methyl-2-thiazolyl)-Benzothiazole spills.

Cradle-to-Grave Waste Segregation & Disposal Plan

The EPA dictates that chemical waste must be tracked from its point of generation to its final disposal ("cradle to grave")[11]. 2-(4-Methyl-2-thiazolyl)-Benzothiazole must be handled as a characteristic hazardous waste due to its toxicity profile[12].

Operational Disposal Plan:

  • Primary Segregation: Never mix this compound with biological waste, radioactive waste, or strong oxidizing agents (e.g., peroxides, nitric acid)[4][6]. Mixing incompatible wastes can lead to explosive reactions or severely complicate the downstream incineration process[4].

  • Containerization:

    • Solid Waste: Place contaminated consumables (pipette tips, weigh boats, gloves) into double-lined, heavy-duty plastic bags or rigid containers clearly labeled for hazardous chemical waste[4].

    • Liquid Waste (Solutions): Store solutions (e.g., compound dissolved in DMSO or methanol) in high-density polyethylene (HDPE) or glass carboys. The container must be kept tightly closed when not actively receiving waste to prevent vapor escape[10][13].

  • Labeling: Apply a standardized hazardous waste label immediately upon the first drop of waste entering the container (Accumulation Start Date). The label must explicitly list the chemical name and its primary hazards (Toxic, Environmental Hazard)[11].

  • Satellite Accumulation Area (SAA): Store the sealed waste containers in a designated SAA within the line of sight of the generation point. Ensure secondary containment (e.g., spill trays) is used to capture potential leaks[11].

  • Final Disposition: Transfer the waste to a Central Accumulation Area (CAA) before the regulatory time limit expires (e.g., 90 days for Large Quantity Generators)[11][14]. Partner with a certified hazardous waste disposal service for final destruction, which is typically high-temperature incineration[4][11].

WasteSegregation Gen Waste Generation 2-(4-Methyl-2-thiazolyl)-Benzothiazole Type Determine Waste State Gen->Type Solid Solid Waste (Consumables, Powders) Type->Solid Liquid Liquid Waste (Solutions, Rinsates) Type->Liquid SolidCont Double-lined bags or Rigid Containers Solid->SolidCont LiquidCont HDPE or Glass Carboys (Keep Tightly Closed) Liquid->LiquidCont Label Apply EPA Hazardous Label (Toxic, Aquatic Hazard) SolidCont->Label LiquidCont->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA CAA Transfer to Central Accumulation Area (CAA) SAA->CAA Incinerate Final Disposition: High-Temp Incineration CAA->Incinerate

Cradle-to-grave segregation and disposal pathway for hazardous laboratory chemicals.

Empty Container Management

A frequent point of failure in laboratory compliance is the mismanagement of "empty" chemical bottles.

  • Do not rinse in the sink: Because the chemical is highly toxic to aquatic life, rinsing the container in a standard sink is strictly prohibited[5].

  • Triple-Rinsing: If the container held the pure powder, it must be treated as hazardous waste itself unless it has been triple-rinsed with an appropriate solvent (e.g., methanol or acetone)[5]. The rinsate must be collected as hazardous liquid waste.

  • Defacing Labels: Once triple-rinsed and air-dried inside a fume hood, the container's original hazard label must be completely defaced or removed before it can be disposed of in conventional glass/plastic recycling streams (always verify with your local institutional EHS policies)[5].

References

  • 2.

  • 6.

  • 8. 9. 10. 11. 12. 13. 14.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methyl-2-thiazolyl)-Benzothiazole

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(4-Methyl-2-thiazolyl)-Benzothiazole and related benzothiazole compounds. Our focus...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(4-Methyl-2-thiazolyl)-Benzothiazole and related benzothiazole compounds. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are critical. By grounding our recommendations in the inherent chemical hazards, we empower you to work safely and effectively.

Hazard Assessment: Understanding the Risks

Hazard CategoryDescriptionPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]May cause systemic toxic effects if absorbed.
Skin Corrosion/Irritation Causes skin irritation.[1][3]Direct contact can lead to redness, inflammation, and discomfort.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]Contact can result in significant pain, redness, and potential damage to eye tissue.
Respiratory Irritation May cause respiratory system irritation if inhaled as a dust or mist.[3]Inhalation can lead to coughing, shortness of breath, and irritation of the nasal passages and throat.

Given these potential hazards, a multi-layered approach to personal protective equipment is not just recommended; it is essential for mitigating risk.

Core Personal Protective Equipment (PPE) Protocol

The foundation of safe handling rests on the consistent and correct use of PPE. The following equipment is mandatory when handling 2-(4-Methyl-2-thiazolyl)-Benzothiazole in any form.

  • Eye and Face Protection:

    • Rationale: The benzothiazole class is known to cause serious eye irritation.[1][3] Protecting the eyes from splashes, dust, and vapors is a primary safety imperative.

    • Standard Operations: At a minimum, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] Safety glasses with side shields offer a baseline, but goggles provide a superior seal against chemical ingress.

    • High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of solutions or reactions under pressure), a full-face shield must be worn in addition to chemical safety goggles.

  • Hand Protection:

    • Rationale: Dermal contact is a primary route of exposure, and these compounds are classified as harmful upon skin contact and can cause irritation.[1][3] The right gloves provide a critical barrier.

    • Glove Selection: Wear chemical-resistant, impervious gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider more robust options like butyl rubber or Viton®. Always inspect gloves for tears or punctures before use.[5][6]

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Dispose of contaminated gloves immediately in the appropriate waste stream. Always wash hands thoroughly with soap and water after removing gloves.[5][7]

  • Body Protection:

    • Rationale: To prevent accidental skin contact from spills or splashes, protective clothing is required.[1][8]

    • Standard Operations: A standard, fully-buttoned laboratory coat should be worn at all times.

    • High-Risk Operations: For tasks involving larger quantities or a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[6]

  • Respiratory Protection:

    • Rationale: Inhalation of dust or aerosols can cause respiratory irritation and systemic toxicity.[1][3] Engineering controls are the first line of defense, but respiratory protection may be necessary.

    • Standard Operations: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[6][8]

    • High-Risk Operations: If a fume hood is not available, or if there is a potential for generating dust or aerosols (e.g., during weighing of powder, scraping of dried material), a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3][5] For nuisance dust, a P95 or P1 particle respirator may suffice. For higher-level protection or if vapors are a concern, an organic vapor respirator with a particulate pre-filter (e.g., ABEK-P2) should be used.[5]

Operational Guide: PPE Selection and Use

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following diagram and table provide a clear, step-by-step decision-making process for selecting the appropriate protective equipment.

PPE_Workflow start Assess Task: Handling 2-(4-Methyl-2-thiazolyl)-Benzothiazole q_aerosol Generating Dust or Aerosols? start->q_aerosol q_volume Handling >1g or >10mL? q_aerosol->q_volume No fume_hood Work in a Chemical Fume Hood q_aerosol->fume_hood Yes ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat q_volume->ppe_low No ppe_medium Enhanced PPE: - Add Face Shield - Add Chemical Apron q_volume->ppe_medium Yes ppe_high Full Protection: - Standard PPE - Face Shield - Chemical Apron - NIOSH-Approved Respirator fume_hood->ppe_high

Caption: PPE selection workflow based on task-specific risks.

Task-Specific PPE Recommendations
Task / Exposure LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume/Concentration Handling (e.g., preparing dilute solutions <10mL)Chemical Safety GogglesNitrile GlovesStandard Laboratory CoatNot required if handled in a well-ventilated area or fume hood.
Weighing Solid Material or High-Concentration Handling Chemical Safety Goggles and Face ShieldNitrile GlovesLaboratory Coat and Chemical-Resistant ApronRequired. Handle in a fume hood. If not possible, a NIOSH-approved respirator with a particulate filter is mandatory.[3][5]
Large-Scale Transfers (>100mL) Chemical Safety Goggles and Face ShieldChemical-Resistant Gloves (e.g., Butyl Rubber)Chemical-Resistant Coveralls over Lab CoatRequired. Handle in a fume hood or with appropriate local exhaust ventilation.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat/Coveralls: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove using a glove-to-glove, then skin-to-skin technique. Dispose of them immediately.

  • Apron/Coveralls: Remove without touching the front surface.

  • Wash Hands: Wash hands thoroughly with soap and water.

  • Goggles and Face Shield: Handle by the strap or sides.

  • Respirator: Remove without touching the front of the mask.

  • Lab Coat: Remove by turning it inside out.

  • Wash Hands: Wash hands again thoroughly.

Decontamination and Disposal Plan

Proper disposal is a crucial final step to ensure safety and environmental protection.

  • Contaminated PPE: All disposable PPE (gloves, aprons) should be considered contaminated. Place them in a sealed, labeled hazardous waste container for disposal by a licensed professional waste service.[5][9]

  • Chemical Waste: Unused or waste 2-(4-Methyl-2-thiazolyl)-Benzothiazole and its containers must be disposed of as hazardous chemical waste.[3] Do not empty into drains.[10] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Spill Cleanup: In case of a spill, evacuate the area. Wearing full PPE (including respiratory protection), absorb the spill with an inert material like vermiculite or sand.[8] Collect the material into a suitable, closed container for disposal as hazardous waste.[8][9]

Emergency First Aid

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Always have the Safety Data Sheet (SDS) for the compound or a closely related one available for emergency responders.

References

  • Capot Chemical. (2013, October 14). MSDS of 2-Hydrazino-4-methylbenzothiazole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzothiazole, 97%. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Benzothiazole - Registration Dossier. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-Methyl-2-thiazolyl)-Benzothiazole — Chemical Substance Information. Retrieved from [Link]

  • Synerzine. (2019, February 15). Safety Data Sheet Benzothiazole. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

Sources

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